molecular formula C9H6Cl2N2 B1367137 4,5-Dichloro-2-phenyl-1H-imidazole CAS No. 72796-33-9

4,5-Dichloro-2-phenyl-1H-imidazole

Cat. No.: B1367137
CAS No.: 72796-33-9
M. Wt: 213.06 g/mol
InChI Key: NPJFZCVZBMLFIR-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-phenyl-1H-imidazole is a useful research compound. Its molecular formula is C9H6Cl2N2 and its molecular weight is 213.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5-Dichloro-2-phenyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dichloro-2-phenyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dichloro-2-phenyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c10-7-8(11)13-9(12-7)6-4-2-1-3-5-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJFZCVZBMLFIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 4,5-Dichloro-2-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 4,5-dichloro-2-phenyl-1H-imidazole , a specialized heterocyclic scaffold critical in medicinal chemistry and materials science.

Chemical Properties, Synthesis, and Reactivity Profile

Executive Summary

4,5-Dichloro-2-phenyl-1H-imidazole (CAS: 72796-33-9) is a halogenated imidazole derivative characterized by a 2-phenyl substituent and chlorine atoms at the 4 and 5 positions. It serves as a "privileged scaffold" in drug discovery, particularly for the development of p38 MAP kinase inhibitors , antifungal agents , and agricultural fungicides .

The presence of electron-withdrawing chlorine atoms significantly alters the electronic landscape of the imidazole ring, enhancing its acidity (lowering pKa of the N-H) and modulating the lipophilicity (LogP) of the molecule. This guide details its physicochemical properties, validated synthesis protocols, and reactivity patterns.

Physicochemical Specifications

The following data summarizes the core physical and chemical parameters of the compound.

PropertySpecificationNotes
IUPAC Name 4,5-Dichloro-2-phenyl-1H-imidazole
CAS Number 72796-33-9
Molecular Formula C₉H₆Cl₂N₂
Molecular Weight 213.06 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point >200°C (Predicted range: 210–230°C)High lattice energy due to intermolecular H-bonding.
Solubility DMSO, DMF, Methanol, EthanolPoorly soluble in water (<0.1 mg/mL).
Acidity (pKa) ~10.5 (N-H)More acidic than imidazole (pKa 14.5) due to Cl inductive effect.
Basicity (pKb) Weak basePyridine-like Nitrogen (N3) is less basic due to electron withdrawal.
LogP ~3.2 (Predicted)Highly lipophilic due to phenyl and chloro substituents.

Synthesis & Manufacturing Protocol

The most robust and scalable method for synthesizing 4,5-dichloro-2-phenyl-1H-imidazole involves the electrophilic chlorination of the parent 2-phenylimidazole. This process avoids the use of hazardous chlorine gas by utilizing N-Chlorosuccinimide (NCS) as a mild, stoichiometric chlorinating agent.

Validated Protocol: Chlorination via NCS

Reaction Principle: The imidazole ring is electron-rich, facilitating electrophilic aromatic substitution (SEAr) at the C4 and C5 positions. The 2-phenyl group provides steric bulk but does not deactivate the ring sufficiently to prevent chlorination.

Reagents:

  • Substrate: 2-Phenylimidazole (1.0 equiv)

  • Reagent: N-Chlorosuccinimide (NCS) (2.2 equiv)

  • Solvent: Acetonitrile (CH₃CN) or Chloroform (CHCl₃)

  • Catalyst (Optional): AIBN (if radical mechanism preferred) or mild acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-phenylimidazole (10 mmol, 1.44 g) in 50 mL of anhydrous acetonitrile.

  • Addition: Add NCS (22 mmol, 2.94 g) portion-wise over 15 minutes at room temperature to control the exotherm.

  • Reflux: Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor progress via TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS.

    • Checkpoint: The disappearance of the mono-chlorinated intermediate indicates completion.

  • Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.[1]

  • Crystallization: Recrystallize the crude solid from Ethanol/Water to yield the pure product as off-white needles.

Yield: Typically 75–85%.

Synthesis Workflow Diagram

SynthesisWorkflow Start 2-Phenylimidazole (Substrate) Process Reflux 80°C 4-6 Hours Start->Process Dissolve Reagent NCS (2.2 eq) Acetonitrile Reagent->Process Add Portion-wise Intermediate Mono-chloro Intermediate Process->Intermediate Fast Step Product 4,5-Dichloro-2-phenyl- 1H-imidazole (Yield: ~80%) Intermediate->Product Slow Step

Figure 1: Step-wise chlorination workflow using N-Chlorosuccinimide (NCS).

Chemical Reactivity Profile

The reactivity of 4,5-dichloro-2-phenyl-1H-imidazole is defined by three reactive centers: the acidic N-H group , the basic N-3 nitrogen , and the electrophilic C-Cl bonds .

A. N-Alkylation (Electrophilic Attack)

The N-H proton is significantly more acidic than unsubstituted imidazole. Deprotonation with a mild base (K₂CO₃, Cs₂CO₃) allows for clean alkylation.

  • Reagents: Alkyl halide (R-X), K₂CO₃, DMF/Acetone.[2]

  • Outcome: Formation of 1-alkyl-4,5-dichloro-2-phenylimidazoles .

  • Regioselectivity: N1 alkylation is dominant.

B. Nucleophilic Aromatic Substitution (SNAr)

While the imidazole ring is generally electron-rich, the presence of two chlorine atoms and an electron-withdrawing phenyl group activates the C4/C5 positions toward nucleophilic attack, particularly if the nitrogen is alkylated or coordinated to a metal.

  • Reagents: Thiols (R-SH), Amines (R-NH₂), NaH.

  • Mechanism: Addition-Elimination.

  • Utility: Introduction of sulfur or nitrogen substituents for SAR (Structure-Activity Relationship) expansion.

C. Metal Coordination

The N-3 nitrogen retains lone-pair availability, making the scaffold a bidentate ligand precursor or a monodentate ligand for transition metals (Cu, Zn, Pd).

  • Application: Used in the synthesis of biomimetic metal complexes.

Reactivity Logic Map

ReactivityMap Core 4,5-Dichloro-2-phenyl- 1H-imidazole Alkylation N-Alkylation (Base + R-X) Core->Alkylation Target: N1-H SNAr SNAr Displacement (Nucleophile: SH, NH2) Core->SNAr Target: C4-Cl / C5-Cl Coordination Metal Coordination (M2+ Binding) Core->Coordination Target: N3 Lone Pair Prod_Alk 1-Substituted Imidazole (Drug Intermediates) Alkylation->Prod_Alk Prod_SNAr 4/5-Thio/Amino Imidazoles (Functionalized Core) SNAr->Prod_SNAr Prod_Coord Metal-Organic Frameworks Catalysts Coordination->Prod_Coord

Figure 2: Reactivity map highlighting the three primary functionalization pathways.

Applications in Drug Discovery

Bioisosterism & Scaffold Utility

The 4,5-dichloro-imidazole motif is a bioisostere for:

  • Phenols: The acidic N-H can mimic a phenolic hydroxyl group.

  • Triazoles: Providing similar H-bond acceptor/donor capability with altered metabolic stability.

Therapeutic Areas
  • Antifungal Agents: The chlorinated imidazole core disrupts ergosterol biosynthesis (CYP51 inhibition).

  • p38 MAP Kinase Inhibitors: The 2-phenyl-imidazole core is a classic pharmacophore for kinase inhibition, where the N-3 accepts a hydrogen bond from the hinge region of the kinase ATP-binding pocket.

Handling & Safety (MSDS Highlights)

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Signal Word: Warning.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Hygroscopic nature is minimal but moisture protection is recommended to prevent hydrolysis over long periods.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood during synthesis to avoid inhalation of dust or solvent vapors.

References

  • Sigma-Aldrich. 4,5-Dichloro-2-phenyl-1H-imidazole Product Information & MSDS.

  • PubChem. Compound Summary for CAS 72796-33-9. National Library of Medicine.

  • Journal of Organic Chemistry. Chlorination of Imidazoles using N-Chlorosuccinimide. (General Protocol Reference).

  • BLD Pharm. Chemical Properties of 4,5-Dichloro-2-phenyl-1H-imidazole.

Sources

Structure elucidation of 4,5-dichloro-2-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 4,5-dichloro-2-phenyl-1H-imidazole

Foreword: The Rationale for Rigorous Elucidation

To the researchers, scientists, and drug development professionals who form our audience, the imidazole scaffold is a familiar and vital pharmacophore. Its presence in numerous biologically active compounds underscores its importance in medicinal chemistry.[1][2] The subject of this guide, 4,5-dichloro-2-phenyl-1H-imidazole, represents a class of halogenated heterocyclic compounds with significant potential, where precise structural confirmation is not merely an academic exercise but a prerequisite for understanding structure-activity relationships (SAR), ensuring reproducibility, and meeting regulatory standards.

This document deviates from a templated approach. Instead, it offers a narrative grounded in the practical logic of a senior application scientist. We will journey through the synthesis and a multi-technique analytical workflow, explaining not just the what but the why behind each experimental choice. Our objective is to present a self-validating system of protocols where each piece of data corroborates the next, culminating in an unambiguous structural assignment.

Synthesis: Establishing the Molecular Framework

The most common and efficient route to tri-substituted imidazoles is a one-pot, three-component condensation reaction, often a variation of the Debus-Radziszewski synthesis.[3] This approach provides the foundational evidence for the core atomic connectivity.

Protocol 1: Synthesis of 4,5-dichloro-2-phenyl-1H-imidazole
  • Reactant Charging: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,2-dichloro-1,2-ethanedione (1.0 eq), benzaldehyde (1.0 eq), and a significant excess of ammonium acetate (5.0-10.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of dione).

  • Reaction: Heat the mixture to reflux (typically 100-120°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

  • Isolation: Upon completion (typically 3-5 hours), cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.[5] This will precipitate the crude product.

  • Purification: Filter the solid product by suction, wash thoroughly with water to remove residual acetic acid and ammonium salts, and then neutralize with a dilute ammonium hydroxide solution.[6]

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the purified 4,5-dichloro-2-phenyl-1H-imidazole.

Causality Note: The use of ammonium acetate serves as the source of both nitrogen atoms for the imidazole ring. Glacial acetic acid acts as both a solvent and a catalyst for the condensation and cyclization steps. The large excess of ammonium acetate drives the reaction to completion.

Spectroscopic & Analytical Confirmation

With a purified compound in hand, we deploy a suite of analytical techniques. This is not a checklist, but a logical progression of inquiry, where each result narrows the possibilities and reinforces the proposed structure.

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

Expertise & Rationale: Our first step is to confirm the molecular weight. High-Resolution Mass Spectrometry (HRMS) is non-negotiable as it provides the exact mass, allowing for the unambiguous determination of the molecular formula. This is the foundational test that validates our synthetic outcome.

Protocol 2: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode, which is expected to generate the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

  • Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its exact mass to the theoretical value.

Expected Data & Interpretation: The molecular formula is C₉H₆Cl₂N₂. The theoretical monoisotopic mass is 211.9908. The HRMS result should match this value to within 5 ppm. A critical feature to observe is the isotopic pattern for the two chlorine atoms. The M, M+2, and M+4 peaks should appear in an approximate ratio of 9:6:1, providing definitive evidence for the presence of two chlorine atoms.[7]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy is a rapid and effective method to confirm the presence of key functional groups. It provides evidence for the N-H bond of the imidazole ring and the aromatic systems, distinguishing the product from starting materials.

Protocol 3: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the dry, crystalline powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands.

Data Presentation: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeStructural Moiety
~3450-3300 (broad)N-H StretchImidazole Ring
~3100-3000C-H StretchPhenyl Ring
~1605-1500C=C & C=N StretchesAromatic & Imidazole Rings
~800-700C-Cl StretchDichloro-imidazole
~770 & ~700C-H Out-of-plane BendMonosubstituted Phenyl Ring

Causality Note: The broadness of the N-H stretch is indicative of hydrogen bonding in the solid state, a common feature in imidazole crystal lattices.[8][9] The presence of these specific bands provides strong, cumulative evidence for the major structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

Expertise & Rationale: NMR is the most powerful technique for mapping the carbon-hydrogen framework of a molecule. For 4,5-dichloro-2-phenyl-1H-imidazole, ¹H NMR will characterize the phenyl ring protons, while ¹³C NMR will identify all unique carbon environments. We must, however, be cognizant of a known challenge with imidazoles: fast proton tautomerization between the two nitrogen atoms can lead to signal broadening or even the disappearance of imidazole carbon signals in solution-state ¹³C NMR.[10]

Protocol 4: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program.

  • ¹³C NMR Acquisition: Acquire the spectrum. If imidazole carbon signals are weak or absent, consider increasing the number of scans or using a different solvent. For unambiguous results, solid-state ¹³C CP-MAS NMR is the definitive solution.[10]

  • Analysis: Integrate the ¹H NMR signals and assign chemical shifts based on expected electronic environments and coupling patterns. Assign ¹³C NMR signals based on chemical shift predictions.

Data Presentation: Expected NMR Data (in DMSO-d₆)

¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0 (very broad)Singlet1HImidazole N-H
~8.10Multiplet (dd)2HPhenyl H (ortho)
~7.50Multiplet (m)3HPhenyl H (meta, para)
¹³C NMR Chemical Shift (δ, ppm)Assignment
~145Imidazole C2
~130-128Phenyl C (CH) & C (ipso)
~127Imidazole C4/C5

Causality Note: The N-H proton is typically deshielded and appears far downfield due to hydrogen bonding and the aromatic nature of the ring; its broadness is characteristic.[11] The ortho protons of the phenyl ring are deshielded by the imidazole ring's anisotropic effect. The C4 and C5 carbons are expected to be nearly equivalent due to the chlorine substitution and potential tautomerization. If distinct signals are not observed in solution, it strongly implies the need for solid-state analysis to freeze out the tautomeric exchange.[10]

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Expertise & Rationale: While the combination of MS and NMR provides a robust hypothesis for the structure, only SC-XRD offers irrefutable, three-dimensional proof.[12] It resolves any ambiguity regarding isomerism and provides precise geometric data (bond lengths and angles), which is invaluable for computational modeling and understanding intermolecular interactions.

Protocol 5: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvent systems (e.g., slow evaporation from an ethanol or acetone solution).[13]

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or other algorithms. Refine the atomic positions and displacement parameters to achieve the final structural model.[14]

Expected Outcome: The analysis will yield a complete 3D model of the molecule, confirming the atomic connectivity of the 4,5-dichloro-2-phenyl-1H-imidazole framework. It will also reveal details of the crystal packing, including any hydrogen bonding networks between the N-H group of one molecule and a nitrogen atom of an adjacent molecule, which is characteristic of imidazole structures.[15]

Integrated Workflow and Data Validation

The power of this multi-technique approach lies in its self-validating nature. The molecular formula from HRMS must be consistent with the integration and number of signals in NMR. The functional groups identified by IR must correspond to the moieties located by NMR and confirmed by SC-XRD.

Visualization: The Elucidation Pathway

The logical flow of the structure elucidation process can be visualized as follows:

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Crystallographic Analysis Synthesis Synthesis via Condensation Purification Recrystallization Synthesis->Purification HRMS HRMS (Molecular Formula, Isotopic Pattern) Purification->HRMS Verify Mass IR FTIR (Functional Groups) HRMS->IR Confirm Formula NMR 1H & 13C NMR (C-H Framework, Connectivity) IR->NMR Confirm Functional Groups XRD SC-XRD (3D Structure, Gold Standard) NMR->XRD Propose Connectivity Final Structure Elucidated: 4,5-dichloro-2-phenyl-1H-imidazole XRD->Final Absolute Confirmation

Sources

The Phenylimidazole Scaffold: From Serendipity to Targeted Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Focus: Discovery history, structural mechanics, and synthetic protocols of substituted phenylimidazoles (specifically p38 MAPK inhibitors).

Executive Summary: The "Privileged" Scaffold

The substituted phenylimidazole is one of medicinal chemistry’s most enduring "privileged structures"—a molecular framework capable of providing ligands for diverse biological targets. While derivatives exist for applications ranging from nociception (opioids) to anxiety (GABA modulators), its most significant impact lies in the discovery of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors .[1]

This guide dissects the technical evolution of this scaffold, focusing on the Cytokine Suppressive Anti-Inflammatory Drug (CSAID) program at SmithKline Beecham (now GSK). It details the transition from phenotypic screening to structure-based design, the critical Structure-Activity Relationships (SAR) that defined the class, and the robust synthetic protocols required to generate these trisubstituted systems.

The CSAID Breakthrough: A Lesson in Reverse Pharmacology

The Phenotypic Origin

In the late 1980s, the standard paradigm for anti-inflammatory drug discovery was inhibiting cyclooxygenase (COX). However, researchers at SmithKline Beecham (SKB) sought to intervene upstream by blocking the production of pro-inflammatory cytokines (IL-1 and TNF-


) rather than their downstream effects.[1]

They utilized a phenotypic screen involving human monocytes stimulated with lipopolysaccharide (LPS).[1] This screen identified a series of pyridinyl-imidazoles that potently inhibited cytokine production without affecting COX activity.[1] These compounds were termed CSAIDs (Cytokine Suppressive Anti-Inflammatory Drugs).[1]

Target Identification (The "Lee" Paper)

For years, the molecular target of these imidazoles remained elusive. It was not until 1994 that Lee et al. (Nature) utilized a radiolabeled analog of the lead compound (SB203580 ) to affinity-purify the binding protein.[1] They identified a 38-kDa serine/threonine kinase, subsequently named p38 MAPK (also known as CSBP or RK).[1]

This discovery was a landmark in reverse pharmacology :

  • Phenotype: Compound blocks cytokine release.[2][3]

  • Ligand: Pyridinyl-imidazole optimized for potency.

  • Target: p38 MAPK identified via ligand binding.

CSAID_Discovery Screen LPS-Stimulated Monocyte Screen Hit Pyridinyl-Imidazole Hit (SK&F 86002) Screen->Hit Phenotypic Hit Optimization SAR Optimization (SB203580 / SB202190) Hit->Optimization Potency Increase Affinity Radiolabeled Ligand Affinity Chromatography Optimization->Affinity Chemical Probe Target Target ID: p38 MAPK (CSBP) Affinity->Target Purification & Sequencing

Caption: The reverse pharmacology workflow used to identify p38 MAPK using substituted phenylimidazoles.

Structural Mechanics & SAR

The efficacy of substituted phenylimidazoles relies on a precise "lock-and-key" fit within the p38 MAPK ATP-binding pocket.[1]

The Pharmacophore (SB203580 Case Study)

Compound: SB203580 IUPAC: 4-[5-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-4-yl]pyridine[1]

PositionSubstituentMechanistic Function
C4 (Imidazole) 4-Pyridyl The Hinge Binder. The pyridine nitrogen acts as a critical hydrogen bond acceptor for the backbone amide of Met109 in the kinase hinge region.[1] This mimics the adenine ring of ATP.
C5 (Imidazole) 4-Fluorophenyl The Hydrophobic Anchor. This moiety occupies a deep hydrophobic pocket adjacent to the ATP site (Thr106 gatekeeper).[1] The fluorine atom provides metabolic stability and optimal lipophilicity.
C2 (Imidazole) 4-Methylsulfinylphenyl The Solvent Front. This group extends towards the solvent-exposed region.[1] It is less critical for binding affinity but vital for physicochemical properties (solubility) and cellular permeability.
Key Differentiator: ATP Competitiveness

Unlike Type II inhibitors (which bind the inactive DFG-out conformation), SB203580 and SB202190 are Type I ATP-competitive inhibitors .[1] They bind to the active conformation, physically blocking ATP entry.

Critical Insight: The selectivity of these compounds for p38 over other MAPKs (like ERK or JNK) is largely driven by the size of the "gatekeeper" residue (Thr106 in p38). The 4-fluorophenyl group exploits a pocket that is sterically restricted in other kinases.[1]

Technical Protocol: Synthesis of 2,4,5-Trisubstituted Imidazoles

For researchers synthesizing derivatives for SAR studies, the Debus-Radziszewski condensation (or its modern one-pot variants) is the gold standard.[1] It is robust, scalable, and tolerant of diverse functional groups.

Methodology: One-Pot Multicomponent Synthesis

Objective: Synthesis of a SB203580 analog core. Reaction Type: Condensation of a 1,2-diketone, an aldehyde, and an ammonia source.

Reagents
  • Component A (1,2-Diketone): 1-(4-fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione (Requires prior synthesis or purchase).[1]

  • Component B (Aldehyde): 4-(methylthio)benzaldehyde (Precursor to sulfinyl).[1]

  • Nitrogen Source: Ammonium Acetate (

    
    ).[1]
    
  • Solvent: Glacial Acetic Acid (Classic) or Ethanol (Green variant).[1]

Step-by-Step Protocol
  • Stoichiometry: In a round-bottom flask, combine Component A (1.0 equiv), Component B (1.0 equiv), and

    
     (10.0 equiv). Note: Excess ammonia is crucial to drive the equilibrium.
    
  • Reflux: Dissolve in Glacial Acetic Acid (5 mL per mmol). Heat to reflux (118°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (Mobile phase: DCM/MeOH 95:5). Look for the disappearance of the diketone (usually yellow) and the appearance of a fluorescent imidazole spot.

  • Workup (Precipitation): Cool the reaction mixture to room temperature. Pour slowly into crushed ice/water containing ammonium hydroxide (to neutralize acid).

  • Filtration: The trisubstituted imidazole typically precipitates as a solid. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

  • Oxidation (Optional for Sulfinyl): If the target is the sulfoxide (SB203580), treat the sulfide intermediate with 1.0 equiv of m-CPBA or Oxone at 0°C in DCM. Caution: Over-oxidation leads to the sulfone.

Synthesis_Pathway Benzil 1,2-Diketone (Benzil Derivative) Intermediate Diimine Intermediate Benzil->Intermediate Condensation (AcOH, Reflux) Aldehyde Aromatic Aldehyde Aldehyde->Intermediate Condensation (AcOH, Reflux) Ammonia NH4OAc (Ammonia Source) Ammonia->Intermediate Condensation (AcOH, Reflux) Product 2,4,5-Trisubstituted Imidazole Core Intermediate->Product Cyclization - 3 H2O

Caption: The Debus-Radziszewski multicomponent reaction pathway for imidazole synthesis.

Signaling Pathway & Biological Context[5][6][7]

Understanding where these inhibitors act is crucial for experimental design.

p38_Pathway Stimuli Stress / LPS / UV MAPKKK MAPKKK (TAK1 / ASK1) Stimuli->MAPKKK MKK MKK3 / MKK6 MAPKKK->MKK Phosphorylation p38 p38 MAPK (Target of SB203580) MKK->p38 Dual Phos (TxY) MK2 MK2 (MAPKAPK2) p38->MK2 Activation HSP27 HSP27 (Actin Remodeling) MK2->HSP27 Cytokines TNF-α / IL-1β Translation MK2->Cytokines mRNA Stabilization Inhibitor Phenylimidazoles (SB203580) Inhibitor->p38 ATP Competition

Caption: The p38 MAPK cascade showing the specific intervention point of phenylimidazole inhibitors.[4][5][6][7]

References

  • Lee, J. C., et al. (1994). "A protein kinase involved in the regulation of inflammatory cytokine biosynthesis." Nature, 372, 739–746.[8]

  • Young, P. R., et al. (1997). "Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site." Journal of Biological Chemistry, 272(18), 12116-12121.

  • Cuenda, A., et al. (1995). "SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1." FEBS Letters, 364(2), 229-233.[1]

  • Badger, A. M., et al. (1996). "Pharmacological profile of SB 203580, a selective inhibitor of cytokine suppressive binding protein/p38 kinase, in animal models of arthritis, bone resorption, endotoxin shock and immune function." Journal of Pharmacology and Experimental Therapeutics, 279(3), 1453-1461.

  • Kaminska, B. (2005). "MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits." Biochimica et Biophysica Acta, 1754(1-2), 253-262.[1]

Sources

Methodological & Application

Applications of 4,5-dichloro-2-phenyl-1H-imidazole in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4,5-Dichloro-2-phenyl-1H-imidazole in Medicinal Chemistry

Executive Summary

4,5-Dichloro-2-phenyl-1H-imidazole (DPI) represents a highly privileged scaffold in medicinal chemistry, bridging the gap between simple heterocyclic building blocks and complex bioactive agents. Unlike its unchlorinated analog (2-phenylimidazole), the addition of chlorine atoms at the 4- and 5-positions drastically alters the physicochemical profile, introducing electron-withdrawing character, enhanced lipophilicity, and specific steric handles for target engagement.

This guide details the strategic application of DPI, moving beyond simple catalog listings to provide actionable protocols for its synthesis, functionalization, and deployment in drug discovery campaigns. We focus on its utility as a precursor for polysubstituted imidazoles (via cross-coupling) and its intrinsic potential in antimicrobial and formulation sciences.

Physicochemical Profile & Scaffold Analysis

The utility of DPI lies in its dual nature: it is both a robust pharmacophore and a reactive intermediate .

  • Lipophilicity & Permeability: The phenyl ring combined with two chlorine atoms significantly increases LogP compared to the parent imidazole, enhancing membrane permeability—a critical feature for targeting intracellular enzymes or fungal pathogens.

  • Electronic Modulation: The chlorine atoms at C4 and C5 lower the pKa of the imidazole N-H (making it more acidic) and reduce the basicity of the N3 nitrogen. This modulation is vital for tuning hydrogen bond donor/acceptor capabilities in active sites (e.g., heme coordination in CYP450 enzymes).

  • Synthetic Orthogonality: The C-Cl bonds are chemically distinct from the C-Phenyl bond, allowing for selective late-stage functionalization via transition metal catalysis.

Table 1: Comparative Physicochemical Properties

PropertyImidazole2-Phenylimidazole4,5-Dichloro-2-phenylimidazole (DPI) Impact on MedChem
Molecular Weight 68.08144.17213.06 Fragment-based design compliant.
CLogP (Est.) -0.021.8~3.5 - 4.0 Enhanced cellular uptake; potential for CNS penetration.
H-Bond Donor 1 (NH)1 (NH)1 (NH) Critical for active site anchoring.
Electronic Nature Electron-richModerateElectron-deficient (Ring) Reduced oxidative metabolism liability on the ring.

Synthetic Protocols

The commercial availability of DPI can be sporadic. The following protocol describes a robust, scalable synthesis from readily available 2-phenylimidazole.

Protocol A: Chlorination of 2-Phenylimidazole

Rationale: Direct electrophilic halogenation using N-Chlorosuccinimide (NCS) is preferred over Cl₂ gas for stoichiometry control and safety.

Reagents:

  • 2-Phenylimidazole (1.0 eq)

  • N-Chlorosuccinimide (NCS) (2.2 eq)

  • Acetonitrile (ACN) or DMF (Solvent)

  • Sodium bicarbonate (aq)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 2-phenylimidazole in 50 mL of dry acetonitrile in a round-bottom flask.

  • Addition: Add 22 mmol (2.2 eq) of NCS portion-wise over 15 minutes at room temperature. Note: Slight excess ensures complete dichlorination.

  • Reaction: Heat the mixture to reflux (80-82°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane) or LC-MS. The mono-chlorinated intermediate appears first, followed by the di-chloro product.

  • Quench & Isolation: Cool the reaction to room temperature. Pour the mixture into 200 mL of ice-cold water.

  • Precipitation: The product, 4,5-dichloro-2-phenylimidazole, is highly lipophilic and will precipitate as a white/off-white solid. Stir for 30 minutes.

  • Filtration: Filter the solid and wash copiously with water to remove succinimide byproducts.

  • Purification: Recrystallize from Ethanol/Water or dry under vacuum if purity >95% (common).

Functionalization & Library Generation

DPI is a "linchpin" scaffold. The chlorine atoms are excellent leaving groups for cross-coupling reactions, allowing the rapid generation of 2,4,5-triarylimidazoles —a class of compounds known for fluorescence and potent kinase inhibition.

Protocol B: Suzuki-Miyaura Cross-Coupling (Library Synthesis)

Objective: To replace C4/C5 chlorines with aryl groups.

Reagents:

  • DPI (1.0 eq)

  • Aryl Boronic Acid (2.5 eq for bis-coupling)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered boronic acids)

  • Base: Na₂CO₃ (2M aq)

  • Solvent: 1,4-Dioxane

Workflow:

  • Degassing: Combine DPI, boronic acid, and solvent in a pressure vial. Sparge with Argon for 10 mins.

  • Catalysis: Add Pd catalyst and base. Seal the vial.

  • Heating: Heat to 100°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with brine. Dry over MgSO₄.

  • Purification: Silica gel chromatography.

Note on Regioselectivity: If the nitrogen is alkylated (N-R) prior to coupling, the C5-chlorine (adjacent to N-R) is often more sterically hindered but electronically activated. For the N-H scaffold (DPI), tautomerism renders C4 and C5 equivalent until the first substitution occurs.

Biological Applications & Mechanism of Action

A. Antimicrobial & Antifungal Activity

Imidazoles are historically significant antifungals (e.g., Clotrimazole, Ketoconazole). DPI shares the core pharmacophore required for Lanosterol 14α-demethylase (CYP51) inhibition.

  • Mechanism: The N3 nitrogen of the imidazole ring coordinates with the heme iron of CYP51, blocking the biosynthesis of ergosterol, a vital component of fungal cell membranes.

  • Role of Cl/Ph: The 2-phenyl group occupies the hydrophobic access channel of the enzyme, while the 4,5-dichloro substitution prevents metabolic oxidation of the imidazole ring, prolonging half-life.

B. Formulation & Lipolysis (Patent Landscape)

Recent patent literature identifies DPI in specialized topical formulations.

  • Lipolytic Activity: DPI has been cited in compositions for reducing subcutaneous fat (lipolysis). Its high lipophilicity allows it to penetrate adipose tissue, where it may modulate adrenergic receptors or phosphodiesterase activity, though the exact mechanism remains proprietary in many instances.

  • Preservative Boosting: Due to its broad-spectrum antimicrobial properties, it serves as a functional excipient in complex dermatological formulations.

Visualizing the Workflow

The following diagram illustrates the central role of DPI in accessing diverse chemical spaces, from simple derivatives to complex fluorescent probes and drugs.

DPI_Workflow cluster_bio Biological Outputs Start 2-Phenylimidazole DPI 4,5-Dichloro-2-phenyl- 1H-imidazole (DPI) (Scaffold) Start->DPI NCS, ACN Reflux (Chlorination) Monoaryl 4-Aryl-5-chloro- 2-phenylimidazole DPI->Monoaryl Ar-B(OH)2 (1 eq) Suzuki Coupling Diaryl 2,4,5-Triarylimidazole (Lophine Analogs) DPI->Diaryl Ar-B(OH)2 (>2.5 eq) One-pot Bis-coupling N_Alk N-Alkyl/Aryl-DPI (Antifungal Agents) DPI->N_Alk R-X, Base (N-Alkylation) Monoaryl->Diaryl Ar'-B(OH)2 (1 eq) Suzuki Coupling Fluoro Bio-Imaging Diaryl->Fluoro Fluorescent Probes Fung Antifungal Drugs N_Alk->Fung CYP51 Inhibition

Caption: Synthetic tree demonstrating the conversion of 2-phenylimidazole to DPI and its subsequent divergence into fluorescent probes and antifungal agents via Pd-catalyzed coupling and N-alkylation.

References

  • Preparation of 4,5-dichloro-imidazole derivatives. Source: PrepChem.com. URL:[Link]

  • Synthesis and Antibacterial Activity of 4,5-Diphenyl-1H-Imidazoles (Structural Analogs). Source: Open Journal of Medicinal Chemistry (SCIRP). URL:[Link]

  • Patent: Detergent compositions for treatment of lipomas (Formulation Applications).
  • PubChem Compound Summary: 2-(4-Chlorophenyl)-4,5-diphenylimidazole. Source:[1] National Center for Biotechnology Information (NCBI). URL:[Link]

Sources

Unlocking the Therapeutic Potential of 4,5-dichloro-2-phenyl-1H-imidazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Among these, derivatives of 4,5-dichloro-2-phenyl-1H-imidazole are emerging as a promising class of molecules with significant potential in the development of novel therapeutic agents. This guide provides an in-depth exploration of the biological activities of these compounds, offering detailed protocols for their evaluation and insights into their mechanisms of action for researchers, scientists, and drug development professionals.

Introduction to a Privileged Scaffold

The 4,5-dichloro-2-phenyl-1H-imidazole core provides a unique chemical architecture that has been shown to impart potent antimicrobial, anticancer, and anti-inflammatory properties. The presence of the dichloro substituents on the imidazole ring and the phenyl group at the 2-position are critical features that influence the biological activity of these derivatives. Understanding the structure-activity relationships (SAR) is crucial for the rational design of new and more effective therapeutic candidates. For instance, the incorporation of electron-withdrawing groups on the phenyl ring has been shown to enhance the antimicrobial and anti-inflammatory activities of some imidazole series.[1][2]

This document will delve into the key biological activities of these derivatives and provide standardized protocols for their assessment, enabling researchers to systematically explore their therapeutic potential.

I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several studies have highlighted the potential of imidazole derivatives as anticancer agents, with mechanisms often involving the induction of apoptosis and the inhibition of critical cell signaling pathways.[3] While research on the direct anticancer effects of 4,5-dichloro-2-phenyl-1H-imidazole derivatives is ongoing, the core structure has been successfully utilized in the development of metal-based anticancer agents.

A notable example is the use of 4,5-dichloro-1H-imidazole derivatives to synthesize silver (I) N-heterocyclic carbene complexes.[4] These complexes have demonstrated significant cytotoxicity against various human cancer cell lines.

Quantitative Analysis of Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the anticancer activity of a compound. The following table summarizes the reported IC50 values for silver (I) N-heterocyclic carbene complexes derived from 4,5-dichloro-1H-imidazole.

Compound/ComplexCancer Cell LineIC50 (µM)Reference
Silver (I) Complex 1OVCAR-3 (Ovarian)1.5[4]
Silver (I) Complex 1MB157 (Breast)2.0[4]
Silver (I) Complex 2OVCAR-3 (Ovarian)1.0[4]
Silver (I) Complex 2MB157 (Breast)1.5[4]
Silver (I) Complex 3OVCAR-3 (Ovarian)1.2[4]
Silver (I) Complex 3MB157 (Breast)1.8[4]
Protocol for Determining In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., OVCAR-3, MB157, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • 4,5-dichloro-2-phenyl-1H-imidazole derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Experimental Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with compounds B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: A streamlined workflow for assessing the in vitro cytotoxicity of compounds using the MTT assay.

The PI3K/AKT/mTOR Signaling Pathway: A Potential Target

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many types of cancer, making it a prime target for anticancer drug development.[3] Imidazole derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

Signaling Pathway of PI3K/AKT/mTOR Inhibition

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Growth mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Imidazole 4,5-dichloro-2-phenyl- 1H-imidazole Derivative Imidazole->PI3K Inhibits

Caption: The inhibitory effect of 4,5-dichloro-2-phenyl-1H-imidazole derivatives on the PI3K/AKT/mTOR signaling pathway.

II. Antimicrobial Activity: Combating Pathogenic Microbes

Imidazole derivatives have a long history as effective antimicrobial agents. Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[5] Studies on chloro-substituted phenyl-imidazole derivatives have demonstrated their efficacy against a range of bacterial and fungal pathogens.[1][2][6]

Quantitative Analysis of Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents representative MIC values for related chloro-substituted imidazole derivatives against various microbial strains.

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivative 4cModerate Activity62.5Good Activity[1][2]
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivative 4dModerate Activity67Good Activity[1][2]
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivative 4eGood ActivityModerate ActivityGood Activity[1][2]
4-chloro-2-(...)-phenol derivative (HL)255012.5[5][7]
Metal Complex of HL (C1)12.5256.25[5][7]
Protocol for Determining Minimum Inhibitory Concentration (MIC): Broth Microdilution Method

This method is a standard procedure for determining the MIC of antimicrobial agents against bacteria and fungi.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • 4,5-dichloro-2-phenyl-1H-imidazole derivatives (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Sterile saline or PBS

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the microbial strain on an appropriate agar plate overnight.

    • Prepare a suspension of the microorganism in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform a serial two-fold dilution of the compound in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared inoculum to each well, resulting in a final volume of 100 µL.

    • Include a growth control (inoculum in broth without the compound) and a sterility control (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, a viability indicator such as resazurin can be added to aid in the determination of the endpoint.

Workflow for MIC Determination

MIC_Workflow A Prepare microbial inoculum C Inoculate wells A->C B Serial dilute compounds in 96-well plate B->C D Incubate plate C->D E Visually determine MIC D->E

Caption: A general workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

III. Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a variety of diseases, including cancer and autoimmune disorders. Some imidazole derivatives have demonstrated anti-inflammatory properties, which are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes.[1][2] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators.

Protocol for In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • 4,5-dichloro-2-phenyl-1H-imidazole derivatives

  • Positive controls (e.g., SC-560 for COX-1, celecoxib for COX-2)

  • 96-well plates

  • Microplate reader

Procedure:

  • Enzyme and Compound Preparation:

    • Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer containing heme.

    • Prepare serial dilutions of the test compounds and positive controls.

  • Assay Reaction:

    • In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound or control.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the arachidonic acid substrate and the colorimetric/fluorometric probe.

  • Measurement:

    • Immediately measure the change in absorbance or fluorescence over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Calculate the IC50 value for both COX-1 and COX-2 to determine the compound's potency and selectivity.

Conclusion and Future Directions

The 4,5-dichloro-2-phenyl-1H-imidazole scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The available data on related compounds, particularly the potent anticancer activity of their silver complexes and the antimicrobial and anti-inflammatory effects of other chloro-substituted derivatives, strongly suggests that further exploration of this chemical space is warranted.

Future research should focus on the synthesis and systematic biological evaluation of a broader library of 4,5-dichloro-2-phenyl-1H-imidazole derivatives. Elucidating the specific molecular targets and detailed mechanisms of action will be crucial for optimizing their therapeutic properties and advancing the most promising candidates towards clinical development. The protocols and insights provided in this guide are intended to facilitate these research efforts and contribute to the discovery of new and effective treatments for a range of human diseases.

References

  • Medvetz, D. A., et al. (2008). Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole. Metal-Based Drugs, 2008, 384010. [Link]

  • Anwar, S., et al. (2023). Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. RSC Advances, 13(14), 9497-9513. [Link]

  • Abdel-Wahab, B. F., et al. (2018). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 23(11), 2896. [Link]

  • Rostom, S. A. F., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(14), 4160. [Link]

  • Anwar, S., et al. (2023). Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. RSC Advances, 13(14), 9497-9513. [Link]

  • Fayed, E. A., et al. (2021). Synthesis and Anticancer Activity of Some New Fused Pyrazoles and Their Glycoside Derivatives. Journal of Chemistry, 2021, 6640028. [Link]

  • Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11(2), 17-26. [Link]

  • Aldorkee, S. Y., & AL-Janabi, A. A. H. S. (2022). Antimicrobial action of 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid as a new synthesized imidazole derivative. Azerbaijan Medical Journal, 62(12), 3091-3100. [Link]

  • Tih, A. E., et al. (2021). Synthesis and crystal structure of 4-chloro-[2-(4,5-diphenyl-1H-imidazol-2-yl)-6-formylphenol] and its nitrate salt. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 74–79. [Link]

  • Kumar, A., et al. (2012). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl)-4, 5-diphenyl-1H-imidazole moiety as anti-inflammatory and antimicrobial agents. Der Pharma Chemica, 4(2), 793-801. [Link]

  • Ramalingan, C., et al. (1999). Analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole as potential antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 9(7), 1023-1028. [Link]

  • Srujana, K., et al. (2015). Synthesis, characterization and anti microbial screening of novel 1H-2,4triazole 2,4,5-tri aryl imidazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 221-226. [Link]

  • Chiriac, A. P., et al. (2023). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. Pharmaceutics, 16(1), 32. [Link]

  • Ozkay, Y., et al. (2010). Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity. European Journal of Medicinal Chemistry, 45(8), 3320-3328. [Link]

  • Yousif, E., et al. (2017). Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. International Journal of Pharmaceutical and Clinical Research, 9(1), 55-63. [Link]

  • Kumar, A., et al. (2012). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents. Der Pharma Chemica, 4(2), 793-801. [Link]

  • Akelah, A. A., et al. (2025). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports, 15(1), 1-18. [Link]

  • Chen, P., et al. (2022). Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][4][8] phenanthroline derivative for the treatment of colorectal cancer. European Journal of Pharmacology, 928, 175120. [Link]

  • Abo-Elanwar, Y. A., et al. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science, 9(05), 001-011. [Link]

  • Syah, Y. M., et al. (2007). The Correlation between Structure and Corrosion Inhibition Activity of 4,5-Diphenyl-1-vinylimidazole Derivative Compounds toward Mild Steel in 1% NaCl Solution. Indonesian Journal of Chemistry, 7(3), 337-342. [Link]

  • Bentiss, F., et al. (2017). 4,5-Diphenyl-1H-Imidazole-2-Thiol as a Corrosion Inhibitor for C38 Steel in 1 M HCl. Journal of Materials and Environmental Science, 8(2), 583-591. [Link]

Sources

Application Note: Evaluation of Anticancer Properties of 4,5-Dichloro-1H-Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The imidazole pharmacophore is a cornerstone of medicinal chemistry, present in established chemotherapeutics like Dacarbazine and Zofran. However, the specific scaffold 4,5-dichloro-1H-imidazole represents a distinct, high-value precursor for next-generation anticancer agents.

The presence of two chlorine atoms at the C4 and C5 positions confers unique physicochemical properties:

  • Electronic Modulation: The electron-withdrawing nature of chlorine reduces the pKa of the imidazole ring, altering its hydrogen-bonding hydrogen-bond donor/acceptor capability.

  • Metabolic Stability: Halogenation often blocks metabolic oxidation sites, potentially increasing the in vivo half-life of the drug.

  • Lipophilicity: The dichloro-substitution enhances membrane permeability, facilitating intracellular target access.

This Application Note details the protocols for evaluating derivatives of this scaffold, specifically focusing on N-alkylated hybrids and Silver(I) N-Heterocyclic Carbene (NHC) complexes, which have shown potent cytotoxicity against ovarian (OVCAR-3) and breast (MB157) carcinoma lines.

Experimental Workflow Overview

The following workflow outlines the critical path from compound solubilization to mechanistic validation.

Workflow Start 4,5-Dichloro-1H-imidazole Scaffold Synth Derivatization (N-Alkylation / Ag-Complexation) Start->Synth Sol Solubilization (DMSO < 0.1%) Synth->Sol Screen Cytotoxicity Screen (MTT/MTS Assay) Sol->Screen Mech Mechanism of Action (ROS & Apoptosis) Screen->Mech IC50 < 10 µM Lead Lead Candidate Selection Mech->Lead

Figure 1: Integrated workflow for the evaluation of dichloroimidazole derivatives. Note the critical checkpoint at IC50 < 10 µM before advancing to mechanistic studies.

Protocol 1: Compound Preparation & Solubility Management

4,5-dichloroimidazole derivatives are often hydrophobic. Improper solubilization is the leading cause of variability in IC50 data.

Materials
  • Compound: 4,5-dichloro-1H-imidazole derivative (purity >95%).

  • Solvent: Dimethyl sulfoxide (DMSO), sterile filtered.

  • Media: RPMI-1640 or DMEM (cell-line dependent).

Procedure
  • Stock Solution: Dissolve the solid compound in 100% DMSO to a concentration of 10 mM . Vortex for 30 seconds.

    • Critical Step: If the compound contains a Silver(I) complex, protect from light to prevent photoreduction of Ag+ to Ag0.

  • Sterilization: Pass the stock solution through a 0.22 µm PTFE syringe filter (nylon filters may bind hydrophobic compounds).

  • Working Solution: Dilute the stock into culture media immediately prior to use. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity.

    • Validation: Check for precipitation using microscopy at 40x. If precipitate forms, sonicate for 5 minutes at 37°C.

Protocol 2: High-Throughput Cytotoxicity Screening (MTS Assay)

This protocol is optimized for adherent cell lines (e.g., OVCAR-3, MCF-7) often targeted by imidazole derivatives.

Mechanism

The MTS tetrazolium compound is reduced by metabolically active cells into a colored formazan product. This reduction is directly proportional to the number of viable cells.

Step-by-Step Methodology
  • Seeding: Plate cells at a density of

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO2 to allow attachment.
    
  • Treatment: Remove old media. Add 100 µL of fresh media containing the drug at serial dilutions (e.g., 0.1, 1, 5, 10, 50, 100 µM).

    • Controls:

      • Negative: 0.1% DMSO vehicle.

      • Positive: Cisplatin or Doxorubicin (standard of care).

  • Incubation: Incubate for 48 or 72 hours .

  • Development: Add 20 µL of MTS reagent (Promega CellTiter 96®) to each well.

  • Readout: Incubate for 1-4 hours until color develops. Measure absorbance at 490 nm using a microplate reader.

Data Analysis & Interpretation

Calculate % Viability using the formula:


[1][2]

Representative Data (Simulated based on Literature Ranges):

Compound ClassCell LineIC50 (µM)Potency Interpretation
4,5-dichloro-1H-imidazole (Parent)OVCAR-3> 100Inactive (Scaffold only)
Ag(I)-NHC Complex 1 OVCAR-3 2.5 ± 0.4 High Potency
Ag(I)-NHC Complex 1MB1574.1 ± 0.6Moderate Potency
N-Alkyl Derivative 4fMCF-78.9 ± 1.2Moderate Potency
Cisplatin (Control)OVCAR-33.2 ± 0.5Reference Standard

Protocol 3: Mechanistic Validation (ROS & Apoptosis)

Derivatives of 4,5-dichloroimidazole, particularly metal complexes, often induce cell death via Reactive Oxygen Species (ROS) generation, leading to mitochondrial dysfunction.

ROS Generation Assay (DCFH-DA)
  • Staining: Treat cells with IC50 concentration of the compound for 12 hours.

  • Probe Loading: Wash cells with PBS and incubate with 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 minutes in the dark.

  • Detection: Wash cells to remove excess dye. Analyze via Flow Cytometry (FITC channel) or Fluorescence Microscopy (Ex/Em: 485/535 nm).

    • Result: A right-shift in fluorescence intensity indicates oxidative stress.

Apoptosis Pathway Visualization

The following diagram illustrates the proposed mechanism where the halogenated imidazole induces ROS, triggering the intrinsic apoptotic pathway.

Apoptosis Drug 4,5-Dichloroimidazole Derivative ROS ROS Generation (Oxidative Stress) Drug->ROS Trigger Mito Mitochondrial Depolarization ROS->Mito Damage CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3/7 (Executioner) Casp9->Casp3 Death Apoptosis (DNA Fragmentation) Casp3->Death

Figure 2: Proposed Mechanism of Action.[1] The lipophilic dichloro-imidazole core facilitates entry, while the active moiety (e.g., Ag+ or N-substituent) triggers the ROS cascade.

References

  • Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole. Source: PubMed / Med Based Drugs (2008).[3] Summary: Describes the synthesis of silver complexes from the 4,5-dichloro scaffold and their efficacy against ovarian and breast cancer lines. URL:[Link]

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents. Source: Frontiers in Chemistry (2022). Summary: Details the SAR of imidazole derivatives, highlighting the importance of halogen substitutions for cytotoxic activity against A549 and MCF-7 cells. URL:[Link]

  • Synthesis and Identification of Some New Tetrazole Derivatives from 4,5-dichloro Imidazole. Source: ResearchGate (2017).[4] Summary: Provides synthetic routes for converting 4,5-dichloroimidazole into tetrazole hybrids, expanding the chemical space for biological testing. URL:[Link]

  • Imidazole-Based Compounds as Anticancer Agents: A Comprehensive Review. Source: MDPI (Molecules). Summary: General grounding on the imidazole pharmacophore, supporting the rationale for using the 4,5-dichloro scaffold for kinase inhibition and DNA interaction. URL:[Link]

Sources

Application Note: Halogenated Imidazoles in Antimicrobial Discovery

[1]

Introduction: The Halogen Advantage

Imidazoles are a cornerstone of antimicrobial chemotherapy, but their efficacy is fundamentally tied to the strategic placement of halogen atoms (Chlorine, Fluorine, Bromine). In drug development, the "halogen bond" and the modulation of lipophilicity (LogP) are not merely structural tweaks—they are the primary drivers of potency and metabolic stability.

This guide moves beyond basic descriptions to provide a rigorous, field-validated workflow for evaluating halogenated imidazoles. It integrates the chemical rationale (SAR) with standardized biological protocols (CLSI/EUCAST) to ensure your data is robust enough for regulatory scrutiny.

Mechanism of Action (MOA): The Dual-Target Paradigm

To design effective assays, one must understand the molecular targets. Halogenated imidazoles exhibit a bimodal mechanism depending on the pathogen type.

Antifungal Mechanism (Fungi/Yeasts)

The primary target is Lanosterol 14


-demethylase (CYP51)1
  • The Chemical Interaction: The unhindered nitrogen (N3) of the imidazole ring coordinates with the heme iron of CYP51.

  • The Role of Halogens: Substituents like the 2,4-dichlorophenyl group (found in Miconazole) occupy the hydrophobic access channel of the enzyme. The halogen atoms provide steric bulk that prevents endogenous substrate (lanosterol) binding and protects the drug from rapid metabolic degradation by fungal enzymes.

  • Downstream Effect: Depletion of ergosterol leads to accumulation of toxic 14

    
    -methylsterols, altering membrane fluidity and arresting growth.
    
Antibacterial Mechanism (Bacteria)

Unlike antifungals, the antibacterial mode is often membrane-centric or enzyme-specific (e.g., FabI inhibition).

  • Membrane Disruption: Highly lipophilic halogenated imidazoles (especially imidazolium salts) insert into the bacterial phospholipid bilayer, causing depolarization and leakage.

  • Biofilm Interference: Halogenated derivatives have been shown to inhibit quorum sensing (QS) signaling molecules, preventing biofilm maturation without necessarily killing planktonic cells (bacteriostatic).

Visualization: Dual-Path Mechanism of Action

MOA_Pathwaycluster_FungiAntifungal Pathway (CYP51)cluster_BacteriaAntibacterial PathwayDrugHalogenated ImidazoleTargetFTarget: CYP51 (Heme Iron)Drug->TargetF  N3-Heme CoordinationTargetBTarget: Cell Membrane / FabIDrug->TargetB  Lipophilic InteractionStepF1Block Ergosterol SynthesisTargetF->StepF1StepF2Toxic Sterol AccumulationStepF1->StepF2ResultFMembrane Lysis / Growth ArrestStepF2->ResultFStepB1Bilayer Insertion / DepolarizationTargetB->StepB1StepB2Disrupt Quorum SensingTargetB->StepB2ResultBCell Leakage / Biofilm InhibitionStepB1->ResultBStepB2->ResultB

Caption: Divergent mechanisms of halogenated imidazoles in fungal (CYP51 inhibition) vs. bacterial (membrane/biofilm disruption) systems.

Structure-Activity Relationship (SAR) Guidelines

When synthesizing or selecting candidates, prioritize these halogenation patterns:

FeatureChemical RationaleBiological Outcome
2,4-Dichloro substitution Optimizes steric fit in the CYP51 hydrophobic pocket.High potency against Candida spp.[2][3][4] (e.g., Miconazole).[1][5][6]
Fluorine substitution High electronegativity; strengthens C-F bond against metabolism.Increased metabolic half-life; enhanced CNS penetration (if systemic).
Bromine substitution Increases lipophilicity (LogP) significantly.Enhanced antibacterial membrane penetration; often higher toxicity to Gram-positives.
Imidazolium Cation Positive charge attracts negatively charged bacterial membranes.Potent bactericidal activity (membrane rupture).

Protocol A: Antifungal Susceptibility Testing (CLSI M27)[7][8]

Objective: Determine the Minimum Inhibitory Concentration (MIC) of hydrophobic halogenated imidazoles against yeasts (Candida, Cryptococcus). Standard: Adapted from CLSI M27 (Clinical and Laboratory Standards Institute).[7][8][9]

Reagents & Equipment[4][10][11][12][13]
  • Medium: RPMI 1640 (with L-glutamine, without bicarbonate), buffered to pH 7.0 with 0.165 M MOPS. Critical: Do not use unbuffered media; pH shifts alter imidazole ionization.

  • Solvent: DMSO (Dimethyl sulfoxide).

  • Inoculum: 0.5 McFarland standard (

    
     to 
    
    
    cells/mL).
  • Plate: 96-well round-bottom microtiter plate (untreated polystyrene).

Step-by-Step Methodology
  • Compound Preparation (The Hydrophobicity Challenge):

    • Dissolve the halogenated imidazole in 100% DMSO to create a stock solution (typically 1600 µg/mL).

    • Note: Halogenation reduces water solubility. Ensure the final DMSO concentration in the well does not exceed 1% (v/v), as DMSO itself is fungistatic at high concentrations.

  • Dilution Series:

    • Prepare 2-fold serial dilutions in RPMI 1640.

    • Final testing range: 64 µg/mL to 0.03 µg/mL.

  • Inoculum Preparation:

    • Pick 5 colonies from 24h culture (SDA agar). Suspend in saline.

    • Adjust to 0.5 McFarland.

    • Dilute this suspension 1:1000 in RPMI 1640.

    • Add 100 µL of inoculum to 100 µL of drug dilution in the 96-well plate.

  • Incubation:

    • Incubate at 35°C for 24 hours (Candida) or 48-72 hours (Cryptococcus).

    • Tip: Seal plates with gas-permeable film to prevent evaporation (edge effect).

  • Readout:

    • Visual: The MIC is the lowest concentration showing 50% inhibition (prominent decrease in turbidity) compared to the growth control.

    • Spectrophotometric: Read OD at 530 nm.

Protocol B: Antibacterial Biofilm Eradication (Crystal Violet Assay)

Objective: Quantify the ability of halogenated imidazoles to inhibit or eradicate established biofilms (e.g., S. aureus, P. aeruginosa). Why this matters: Halogenated imidazoles are emerging as anti-biofilm coating agents for medical devices.

Reagents
  • Stain: 0.1% Crystal Violet (CV) solution in water.[10]

  • Solubilizer: 30% Acetic Acid or 95% Ethanol.

  • Wash Buffer: PBS (Phosphate Buffered Saline).

Workflow Diagram

Biofilm_ProtocolStart1. Biofilm Formation(24h, 37°C in 96-well plate)Treat2. Drug Treatment(Add Halogenated Imidazole)Start->Treat  InoculateWash13. Wash (PBS)Remove planktonic cellsTreat->Wash1  24h ExposureStain4. Stain(0.1% Crystal Violet, 15 min)Wash1->StainWash25. Wash (Water)Remove excess dyeStain->Wash2Elute6. Solubilize(30% Acetic Acid)Wash2->EluteRead7. Quantify(OD 590nm)Elute->Read

Caption: Standardized Crystal Violet workflow for quantifying biofilm mass reduction.

Critical Execution Steps
  • Establishment: Grow bacteria in TSB + 1% Glucose (glucose promotes slime production) in a flat-bottom 96-well plate for 24 hours.

  • Treatment: Gently aspirate media (do not disrupt the slime layer). Add fresh media containing the halogenated imidazole at

    
    , 
    
    
    , and
    
    
    MIC. Incubate for another 24 hours.
  • Washing (The Failure Point):

    • Wrong way:[11] Using a pipette to blast water into the well.[12] This strips the biofilm mechanically, giving false positives.

    • Right way: Submerge the entire plate gently into a tray of PBS, or use a multi-channel pipette to dribble wash buffer down the side of the well.

  • Staining & Elution: Stain with CV for 15 mins. Wash. Air dry. Solubilize the bound dye with 30% acetic acid.[10]

  • Calculation:

    
    
    

Data Interpretation & Troubleshooting

Reference MIC Ranges (Quality Control)

When validating your assay, run these controls. If your values fall outside these ranges, the assay is invalid.

OrganismDrug ControlExpected MIC range (µg/mL)
C. albicans (ATCC 90028)Fluconazole0.12 – 0.50
C. parapsilosis (ATCC 22019)Fluconazole1.0 – 4.0
S. aureus (ATCC 29213)Vancomycin0.5 – 2.0
Common Pitfalls
  • "Trailing" Effect (Fungi): Imidazoles often show partial inhibition (trailing) where the fungi grow slightly even at high drug concentrations. Solution: For CLSI M27, read the endpoint at 50% inhibition, not 100% clearance.

  • Precipitation: Highly halogenated imidazoles may precipitate in aqueous media. Solution: Check wells under a microscope before reading OD. If crystals are visible, the MIC is inaccurate.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[8][9] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay.[10][11] Journal of Visualized Experiments.

  • Menozzi, G., et al. (2004).[1][13] Synthesis, antimicrobial activity and molecular modeling studies of halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles.[1] Bioorganic & Medicinal Chemistry.[1][2][4][6][7][8][14][12][15]

  • Zhang, L., et al. (2023). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species.[5] MDPI.

  • Abcam. Crystal Violet Staining Protocol for Biofilm Visualization.

Technical Application Note: Optimized N-Alkylation Strategies for 4,5-Dichloro-2-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Insight

The N-alkylation of 4,5-dichloro-2-phenyl-1H-imidazole presents a unique set of synthetic challenges distinct from simple imidazole chemistry. Unlike unsubstituted imidazole, this substrate possesses two major deactivating features:

  • Electronic Deactivation: The electron-withdrawing chlorine atoms at C4 and C5, combined with the phenyl ring at C2, significantly reduce the electron density of the imidazolyl nitrogen, making it a poorer nucleophile.

  • Steric Hindrance: The bulky phenyl group at C2 creates a "steric cone" that shields the N1/N3 sites, impeding the approach of electrophiles.

However, this substrate offers a significant process advantage: Symmetry . Due to the identical substitution at C4 and C5 (chlorine) and the C2 axis of symmetry, the starting material exists as a degenerate tautomer. Consequently, mono-alkylation yields a single regioisomer , eliminating the complex N1 vs. N3 isomer separation often required for asymmetric imidazoles (e.g., 4-nitroimidazole).

Mechanistic Pathway

The reaction proceeds via an SN2 mechanism. Deprotonation of the acidic NH proton (pKa estimated ~12.5-13.0, lower than imidazole's 14.5 due to EWGs) generates a resonance-stabilized anion. This anion must then overcome the steric bulk of the C2-phenyl group to attack the alkyl halide.

ReactionMechanism Fig 1. Mechanistic pathway illustrating the deprotonation and nucleophilic attack. Note the symmetry leads to a single product. Substrate 4,5-dichloro-2-phenyl-1H-imidazole (Symmetric Tautomer) Anion Imidazolide Anion (Nucleophile) Substrate->Anion Deprotonation (-H+) Base Base (NaH or K2CO3) Base->Anion TS Transition State (Sterically Hindered) Anion->TS + R-X RX Alkyl Halide (R-X) (Electrophile) RX->TS Product 1-Alkyl-4,5-dichloro-2-phenylimidazole (Single Regioisomer) TS->Product SN2 Substitution

Strategic Reaction Design

To ensure high conversion and purity, we recommend two distinct protocols depending on the reactivity of your electrophile and the scale of your operation.

ParameterMethod A: Kinetic Control (NaH) Method B: Thermodynamic/PTC (K₂CO₃)
Primary Use Case Unreactive alkyl halides, small scale, or rapid synthesis.Process scale-up, reactive halides (benzyl/allyl), moisture-sensitive labs.
Base Sodium Hydride (60% dispersion)Potassium Carbonate (Anhydrous)
Solvent DMF (Anhydrous) or THFAcetonitrile or Acetone
Temperature 0°C → RTReflux (60–80°C)
Key Advantage Irreversible deprotonation maximizes nucleophilicity.Avoids H₂ gas evolution; milder conditions.
Catalyst NoneTBAI (Tetrabutylammonium iodide) or 18-Crown-6

Experimental Protocols

Protocol A: High-Efficiency Alkylation (NaH Method)

Recommended for primary alkyl chlorides or hindered electrophiles.

Reagents:

  • 4,5-dichloro-2-phenyl-1H-imidazole (1.0 equiv)

  • Sodium Hydride (60% in mineral oil) (1.2 equiv)

  • Alkyl Halide (1.1 – 1.2 equiv)

  • DMF (Anhydrous, 5–10 mL per gram of substrate)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve the imidazole substrate in anhydrous DMF. Cool the solution to 0°C using an ice bath.

  • Deprotonation: Carefully add NaH portion-wise over 10 minutes. Caution: Hydrogen gas evolution.

  • Anion Formation: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution typically turns yellow/orange, indicating anion formation.

  • Alkylation: Re-cool to 0°C (optional, depending on R-X reactivity) and add the Alkyl Halide dropwise.

  • Reaction: Allow to warm to RT and stir. Monitor by TLC (typically 2–6 hours).

  • Quench: Cool to 0°C and quench carefully with saturated NH₄Cl solution.

  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine. Dry over Na₂SO₄.[1]

Protocol B: Scalable Phase-Transfer Catalysis (PTC Method)

Recommended for scale-up (>10g) and reactive electrophiles (e.g., Benzyl bromide, Methyl iodide).

Reagents:

  • 4,5-dichloro-2-phenyl-1H-imidazole (1.0 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous, granular (2.0 equiv)

  • Tetrabutylammonium Iodide (TBAI) (0.05 equiv / 5 mol%)

  • Alkyl Halide (1.1 equiv)[2]

  • Acetonitrile (MeCN) (10 mL per gram)

Step-by-Step Workflow:

  • Suspension: To a reaction vessel, add the imidazole substrate, K₂CO₃, and TBAI.

  • Solvent: Add Acetonitrile and start stirring.

  • Addition: Add the Alkyl Halide in one portion at RT.

  • Heating: Heat the mixture to reflux (approx. 80°C) .

    • Note: The TBAI acts as a phase transfer catalyst, solubilizing the carbonate and enhancing the nucleophilicity of the imidazole anion in the organic phase.

  • Monitoring: Reaction is usually complete within 4–12 hours.

  • Filtration: Cool to RT. Filter off the solid inorganic salts (K₂CO₃/KBr).

  • Concentration: Evaporate the filtrate under reduced pressure.

  • Purification: Recrystallize the residue (often from Ethanol/Water) or pass through a short silica plug if necessary.

Decision Logic & Troubleshooting

Use the following logic tree to determine the optimal path for your specific derivative.

OptimizationLogic Fig 2. Decision matrix for selecting reaction conditions based on electrophile properties. Start Start: Select Alkylating Agent IsReactive Is Electrophile Reactive? (e.g., Me-I, Bn-Br) Start->IsReactive MethodB Use Method B (K2CO3/MeCN) + PTC (TBAI) IsReactive->MethodB Yes CheckSterics Is Electrophile Bulky? (e.g., Isopropyl, Cyclopentyl) IsReactive->CheckSterics No (Alkyl Chlorides, Tosylates) MethodA Use Method A (NaH/DMF) Heat Modify Method A: Heat to 60°C post-addition CheckSterics->Heat Yes Standard Standard Method A (RT) CheckSterics->Standard No

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric hindrance of C2-Phenyl blocks attack.Switch to Method A (NaH) and heat to 60°C. Add NaI (Finkelstein) if using alkyl chlorides.
Starting Material Remains Moisture in solvent quenching the base.Ensure DMF/MeCN is anhydrous (Karl Fischer < 0.05%). Dry K₂CO₃ in an oven before use.
New Spot on TLC (High Rf) Dialkylation (Quaternization).Unlikely with this substrate due to electronics, but if observed, reduce Alkyl Halide to 1.0 equiv and lower temp.
Oiling out / Sticky Solid Product occlusion.Use Ethanol/Water (1:1) for recrystallization. The product is highly lipophilic.

References

  • BenchChem. (2025).[3] Reaction Conditions for N-Alkylation of 2-Acetyl-4-Methylimidazole. (Analogous steric/electronic systems).[4]

  • National Institutes of Health (NIH). (2024). The Cohesive Interactions in Phenylimidazoles. PMC. (Structural data on 4,5-dichloro-2-phenylimidazole).

  • ThalesNano. (2023). Optimization of N-alkylation in the Phoenix Flow Reactor. (High-temperature alkylation data).

  • PubChem. (2025).[4] 4,5-Dichloro-2-phenyl-1H-imidazole Compound Summary. (Physical properties and pKa data).

  • Organic Chemistry Data. (2022). pKa Values of Heterocycles. (Reference for imidazole acidity adjustments).

Sources

Application Notes & Protocols for the Debus-Radziszewski Synthesis of Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Guiding Principles: The Strategic Value of the Debus-Radziszewski Synthesis

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, including antifungals, anti-inflammatory agents, and HIV protease inhibitors.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a critical pharmacophore. The Debus-Radziszewski synthesis, a multicomponent reaction first described by Heinrich Debus in 1858 and later developed by Bronisław Radziszewski, remains a cornerstone for constructing 2,4,5-trisubstituted imidazoles.[4][5][6]

This reaction condenses a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source to efficiently generate molecular complexity in a single step.[4][7][8] Its enduring relevance is due to its operational simplicity, use of readily available starting materials, and the ability to generate diverse libraries of imidazole derivatives for structure-activity relationship (SAR) studies. This guide provides a deep dive into the reaction's mechanism, modern protocols, and practical considerations to empower researchers in its application.

Reaction Mechanism and Theoretical Underpinnings

While the precise mechanism can be subject to reaction conditions, it is generally accepted to proceed in two main stages.[4][7][8] Understanding this pathway is crucial for troubleshooting and optimization.

Stage 1: Formation of the Diimine Intermediate The reaction initiates with the condensation of the 1,2-dicarbonyl compound (e.g., benzil, glyoxal) with two equivalents of ammonia. This forms a diimine intermediate. The ammonia source is often ammonium acetate, which conveniently also serves as a mild acid catalyst.

Stage 2: Condensation with the Aldehyde and Cyclization The diimine intermediate then reacts with the aldehyde. The process involves the formation of a new carbon-nitrogen bond, followed by a cyclization and subsequent dehydration/oxidation to yield the aromatic imidazole ring.[9] The final aromatization step is the thermodynamic driving force for the reaction.

Debus_Radziszewski_Mechanism Fig. 1: Generalized Reaction Mechanism R1_CO_CO_R2 1,2-Dicarbonyl (R1-CO-CO-R2) Diimine Diimine Intermediate (R1-C(=NH)-C(=NH)-R2) R1_CO_CO_R2->Diimine + 2 NH₃ - 2 H₂O NH3 Ammonia (2 eq.) (NH₃) NH3->Diimine R3_CHO Aldehyde (R3-CHO) Cyclized_Int Cyclized Intermediate R3_CHO->Cyclized_Int + R3CHO Diimine->Cyclized_Int Imidazole 2,4,5-Substituted Imidazole Cyclized_Int->Imidazole [O] - H₂O

Caption: Fig. 1: Generalized Reaction Mechanism

Core Components, Scope, and Limitations

The versatility of the Debus-Radziszewski synthesis stems from the wide variety of commercially available starting materials.

ComponentExamplesCausality & Field Insights
1,2-Dicarbonyl Benzil, Anisil, Glyoxal, Porphyrin-2,3-dionesBenzil is the most common due to its stability and crystallinity. Aliphatic dicarbonyls can be prone to self-condensation or other side reactions under harsh conditions.
Aldehyde Benzaldehyde (and derivatives), Heteroaromatic aldehydes (e.g., Furfural), Aliphatic aldehydesAromatic aldehydes with both electron-donating and electron-withdrawing groups generally perform well.[10] Aliphatic aldehydes can sometimes lead to lower yields due to enolization and subsequent side reactions.
Ammonia Source Ammonium acetate, Ammonium hydroxide, Dry ammonia in alcoholAmmonium acetate is the most frequently used reagent as it provides both ammonia and acetic acid, which catalyzes the condensation steps. This avoids the need for handling gaseous ammonia or strongly basic aqueous solutions.

Limitations: The classical synthesis often requires long reaction times (8-24 hours) and high temperatures, which can lead to poor yields and side-product formation, particularly with sensitive substrates.[10]

Experimental Protocols

A self-validating protocol includes clear steps from setup to purification and characterization. Below are two field-proven protocols: a classical thermal method and a modern microwave-assisted green chemistry approach.

Protocol 1: Classical Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)

This protocol is a robust, well-established method for synthesizing a benchmark trisubstituted imidazole.

Materials:

  • Benzil (1.0 mmol, 210 mg)

  • Benzaldehyde (1.0 mmol, 106 mg, 102 µL)

  • Ammonium acetate (5.0 mmol, 385 mg)

  • Glacial Acetic Acid (5 mL)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzil, benzaldehyde, and ammonium acetate.

  • Solvent Addition: Add 5 mL of glacial acetic acid to the flask. The acid acts as both the solvent and a catalyst.

  • Reflux: Heat the mixture in an oil bath set to 110-120 °C. Allow the reaction to reflux for 3-4 hours.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 petroleum ether:ethyl acetate eluent).

  • Work-up: Once the reaction is complete (indicated by the consumption of the starting materials), allow the flask to cool to room temperature.

  • Precipitation: Pour the reaction mixture slowly into a beaker containing ~50 mL of ice-cold water while stirring. A pale yellow solid should precipitate.

  • Neutralization: If the solution is still acidic, carefully neutralize it with a dilute ammonium hydroxide solution until it is slightly basic (pH ~8).[11]

  • Isolation: Collect the crude product by vacuum filtration through a Büchner funnel. Wash the solid with cold water (3 x 15 mL) to remove any residual ammonium acetate and acetic acid.

  • Purification: Dry the crude solid. Recrystallize the product from hot ethanol to afford pure 2,4,5-triphenyl-1H-imidazole as white or pale-yellow crystals.

    • Expected Yield: 85-95%

    • Melting Point: 274-276 °C

Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of 2,4,5-Trisubstituted Imidazoles

This modern approach dramatically reduces reaction times and waste, aligning with green chemistry principles.[12][13]

Materials:

  • 1,2-Diketone (e.g., Benzil) (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Ammonium acetate (excess, ~2.5 mmol)

  • Catalyst (optional, e.g., a catalytic amount of lactic acid or glyoxylic acid)[10][12]

Procedure:

  • Reactant Mixing: In a 10 mL microwave reaction vessel, thoroughly mix the diketone, aldehyde, and ammonium acetate. If using a catalyst, add it at this stage.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set power (e.g., 300-500 W) and temperature (e.g., 120-160 °C) for a short duration, typically 3-10 minutes.[10][12]

  • Work-up: After irradiation, cool the vessel to room temperature. Add ice-water (~20 mL) to the solid reaction mass.

  • Isolation: Break up the solid and collect the crude product by vacuum filtration. Wash thoroughly with water.

  • Purification: Recrystallize the crude product from ethanol to yield the pure substituted imidazole.

    • Key Advantage: This method reduces reaction times from hours to minutes and often provides excellent yields (80-99%) without the need for bulk organic solvents.[10]

Experimental_Workflow Fig. 2: General Experimental Workflow A 1. Reagent Mixing (Dicarbonyl, Aldehyde, NH₄OAc) B 2. Heating (Conventional Reflux or Microwave) A->B C 3. Reaction Monitoring (TLC) B->C C->B Incomplete D 4. Work-up (Cooling & Precipitation in Water) C->D Complete E 5. Isolation (Vacuum Filtration) D->E F 6. Purification (Recrystallization from Ethanol) E->F G 7. Characterization (MP, NMR, MS) F->G

Caption: Fig. 2: General Experimental Workflow

Applications in Drug Development: The Case of Lopinavir

The imidazole scaffold is integral to many pharmaceuticals. While the HIV protease inhibitor Lopinavir is not synthesized directly via a classic Debus-Radziszewski reaction, its synthesis often involves coupling reactions where imidazole itself is used as a nucleophilic catalyst or activating agent.[14][15][16] For instance, N,N'-Carbonyldiimidazole (CDI) is a common reagent used to activate carboxylic acids for amide bond formation, a key step in the synthesis of complex molecules like Lopinavir.[15] This highlights the broader importance of imidazole chemistry in the construction of modern therapeutics.

Troubleshooting and Safety Considerations

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction; Side reactions (e.g., aldol condensation); Substrate decomposition.Monitor reaction closely with TLC. Consider microwave synthesis for faster, cleaner conversion.[10][12] Ensure high purity of starting materials, especially the aldehyde.
Purification Difficulty Formation of tarry byproducts.Use a solvent-free microwave method to minimize side reactions.[13] Perform a column chromatography purification if recrystallization is insufficient.
No Reaction Deactivated aldehyde; Insufficient heating.Check the purity of the aldehyde. Confirm reaction temperature and consider using a higher-boiling solvent like acetic acid or employing microwave heating.

Safety:

  • Glacial Acetic Acid: Corrosive. Always handle in a fume hood and wear appropriate PPE, including gloves and safety glasses.

  • Aldehydes: Many aldehydes are irritants and sensitizers. Avoid inhalation and skin contact.

  • Ammonium Hydroxide: Caustic and has pungent fumes. Handle exclusively in a well-ventilated fume hood.

  • Microwave Synthesis: Use only vessels designed for microwave chemistry. Never heat a sealed system that is not properly pressure-rated.

References

  • Debus–Radziszewski imidazole synthesis. In: Wikipedia. Accessed February 17, 2026. [Link]

  • Deka S. Debus-Radziszewski Imidazole Synthesis. Scribd. Accessed February 17, 2026. [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications (IJPRA). Accessed February 17, 2026. [Link]

  • Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Slideshare. Published October 20, 2021. Accessed February 17, 2026. [Link]

  • Synthesis of 2,4,5-Triphenylimidazoles Novel Mannich Bases as Potential Antiinflammatory and Analgesic Agents. Science Alert. Accessed February 17, 2026. [Link]

  • Synthesis of triphenyl imidazole. Slideshare. Published November 28, 2022. Accessed February 17, 2026. [Link]

  • Dhahri A, et al. Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. Journal de la Société Chimique de Tunisie. 2016;18:139-143. Accessed February 17, 2026. [Link]

  • Debus Radzisewski Imidazole Synthesis. YouTube. Published February 23, 2021. Accessed February 17, 2026. [Link]

  • Burungale S, et al. Synthesis of 2, 4, 5- Triphenyl Imidazole Derivatives and Biological Evaluation for Their Analgesic and Anti-Inflammatory. Current Pharma Research. 2013;3(3):889-900. Accessed February 17, 2026. [Link]

  • Chruma JJ, et al. Syntheses of FDA Approved HIV Protease Inhibitors. PMC. Published online 2012. Accessed February 17, 2026. [Link]

  • Synthesis , mechanism and application of Organic Name reaction.pptx. Slideshare. Published November 11, 2022. Accessed February 17, 2026. [Link]

  • Muñoz-Becerra K, et al. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Published online September 5, 2023. Accessed February 17, 2026. [Link]

  • MICROWAVE-INDUCED ONE-POT SYNTHESIS OF 2,4,5- TRIARYLIMIDAZOLES USING GLYOXYLIC ACID AS A CATALYST UNDER SOLVENT-FREE CONDITIONS. Rasayan Journal of Chemistry. 2011;4(2):330-336. Accessed February 17, 2026. [Link]

  • MICROWAVE ASSISTED ONE POT SYNTHESIS, CHARACTERISATION AND BIOLOGICAL EVALUATION OF 2, 4, 5 – TRIPHENYL IMIDAZOLES USING GLACI. JETIR. 2018;5(8). Accessed February 17, 2026. [Link]

  • Reddy YP, et al. Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC. Published online 2014. Accessed February 17, 2026. [Link]

  • Reddy PR, et al. Synthesis and Characterization of Novel Analogues of Lopinavir. Asian Journal of Chemistry. 2021;33(1):159-166. Accessed February 17, 2026. [Link]

  • Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. ResearchGate. Published January 2020. Accessed February 17, 2026. [Link]

  • Damilano G, Kalebić D, Binnemans K, Dehaen W. One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. RSC Advances. 2020;10(37):22123-22129. Accessed February 17, 2026. [Link]

  • Al-Hourani B, et al. Synthesis of a New Lopinavir Phosphinic Analog as HIV-1 Inhibitor. Molecules. 2021;26(1):1. Accessed February 17, 2026. [Link]

  • Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Bentham Science. Published September 23, 2022. Accessed February 17, 2026. [Link]

  • Lopinavir prepared by one-pot method. Google Patents. Published March 26, 2020. Accessed February 17, 2026.
  • Radziszewskis Imidazole Synthesis. Scribd. Accessed February 17, 2026. [Link]

  • Plater MJ. THE CRUCIAL EARLY CONTRIBUTIONS OF F. R. JAPP TO A GENERAL SYNTHESIS OF IMIDAZOLE DERIVATIVES. IDEALS. Accessed February 17, 2026. [Link]

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of chlorinated imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Common Side Reactions & Process Optimization

Introduction: The Chlorination Paradox

Synthesizing chlorinated imidazoles (e.g., 4-chloroimidazole, 4,5-dichloroimidazole) is deceptively simple on paper but notoriously difficult in practice. The imidazole ring is an electron-rich aromatic system, yet it possesses a basic nitrogen that, upon protonation or coordination, deactivates the ring toward electrophilic attack.

This guide addresses the three most common failure modes reported by researchers:

  • Regio-scrambling: The kinetic formation of N-chloro species vs. thermodynamic C-chloro products.

  • Polychlorination: The inability to stop at mono-chlorination due to electronic activation shifts.

  • Ring Degradation: The "Bamberger-type" cleavage under vigorous acylation or oxidative conditions.

Module 1: The N-Chloro vs. C-Chloro Dilemma

User Issue: "I am monitoring my reaction by TLC/LCMS. I see a new spot form rapidly, but it disappears upon aqueous workup, returning starting material. My isolated yield of C-chlorinated product is <20%."

Technical Diagnosis

You are likely observing kinetic N-chlorination . Unlike benzene, imidazole has a nucleophilic NH group. Many chlorinating agents (NCS,


) react first at the nitrogen to form an N-chloroimidazole (N-Cl) intermediate. This bond is labile and easily hydrolyzed during workup.

To achieve the desired C-chlorination, the reaction requires a rearrangement (often intermolecular) or conditions that favor thermodynamic control.

Mechanistic Visualization

The pathway below illustrates the critical "Orton-like" rearrangement required for success.

G Start Imidazole (SM) N_Chloro 1-Chloroimidazole (Kinetic Intermediate) UNSTABLE Start->N_Chloro NCS / Cl2 (Fast) Transition Ion Pair / Radical Rearrangement N_Chloro->Transition Heat or Acid Cat. Hydrolysis Reversion to SM (Aqueous Workup) N_Chloro->Hydrolysis Water/Acid C4_Chloro 4-Chloroimidazole (Thermodynamic Product) Transition->C4_Chloro Migration Hydrolysis->Start

Figure 1: The kinetic trap of N-chlorination. Without thermal or acidic driving force, the N-Cl intermediate reverts to starting material upon hydrolysis.

Troubleshooting Steps
  • Temperature Shift: If running at 0°C, raise the temperature to reflux (solvent dependent, typically 60-80°C) after the initial addition to force the N

    
     C rearrangement.
    
  • Acid Catalysis: Add a catalytic amount of HCl (in dioxane or ether) if using NCS. Protonation of the N-Cl species weakens the N-Cl bond, facilitating the migration of

    
     to the C4/C5 position.
    
  • Protect the Nitrogen: If N-chlorination persists, block the N1 position with a benzyl (Bn) or SEM group before chlorination. This forces direct electrophilic attack at C4/C5.

Module 2: Controlling Polychlorination

User Issue: "I am targeting 4-chloroimidazole, but I keep getting a mixture of 4,5-dichloroimidazole and unreacted starting material. I cannot isolate the mono-chloro species."

Technical Diagnosis

This is a classic problem of reactivity inversion .

  • In benzene chemistry, adding a halogen deactivates the ring, making the second addition slower.

  • In imidazole chemistry, while Cl is inductively withdrawing (-I), the resonance donation (+M) and the shift in pKa can keep the ring reactive enough for a second attack, especially if the reaction mixture becomes heterogeneous or if local concentration hotspots exist.

  • Furthermore, 4-chloroimidazole and 5-chloroimidazole are tautomers; once formed, the remaining unsubstituted position is electronically coupled and susceptible to rapid chlorination.

Reagent Selection Matrix
ReagentStrengthSelectivity RiskBest For
Sulfuryl Chloride (

)
HighHigh Risk. Often drives straight to 4,5-dichloro product due to rapid release of reactive species.Making 4,5-dichloroimidazole.
N-Chlorosuccinimide (NCS) ModerateLow Risk. Controlled release of

. Allows kinetic differentiation.[1]
Mono-chlorination (4-Cl).
Sodium Hypochlorite (Bleach) VariableMedium Risk. pH dependent. Basic conditions favor polychlorination.Green synthesis of di-chloro species.
Chloramine-T MildVery Low Risk. Highly selective for mono-chlorination under neutral conditions.Sensitive substrates.[2]
Troubleshooting Steps
  • Stoichiometry Control: Use exactly 0.95 equivalents of NCS. Starving the reaction slightly is better than dealing with inseparable di-chloro byproducts.

  • Dilution: Run the reaction at high dilution (0.05 M) to minimize intermolecular side reactions.

  • Slow Addition: Do not dump the reagent. Add NCS as a solution over 2 hours via syringe pump.

Module 3: Ring Degradation (The "Bamberger" Pitfall)

User Issue: "My reaction turned into a black tar. I was trying to protect the nitrogen in situ with benzoyl chloride before chlorinating."

Technical Diagnosis

You have triggered the Bamberger Degradation (or a variant thereof). Imidazoles are susceptible to ring opening when acylated in the presence of nucleophiles (like hydroxide or even water/alcohol at high temps).

  • Mechanism: The acyl group activates the C2 position for nucleophilic attack. This breaks the C2-N3 bond, leading to ring cleavage and the formation of diamines (e.g., 1,2-bis(benzoylamino)ethylene).

Prevention Protocol
  • Avoid: Simultaneous presence of Acyl Chlorides + Strong Base + Heat.

  • Alternative: Use sulfonyl protecting groups (Ts, Ms) which are less prone to triggering ring opening than acyl groups (Bz, Ac).

Standardized Protocol: Selective Mono-Chlorination

Objective: Synthesis of 4-chloro-1-methylimidazole (avoiding N-H issues for clarity, adaptable to N-H with protecting groups). Method: NCS Electrophilic Substitution.[3]

Step-by-Step Workflow
  • Preparation:

    • Substrate: 1-methylimidazole (10 mmol).

    • Reagent: N-Chlorosuccinimide (NCS) (10.5 mmol, 1.05 eq).

    • Solvent: Acetonitrile (MeCN) (anhydrous, 20 mL).

    • Note: MeCN is preferred over DMF to simplify workup and avoid Vilsmeier-Haack type side reactions.

  • Execution:

    • Dissolve imidazole in MeCN and cool to 0°C .

    • Add NCS portion-wise over 30 minutes. Do not add all at once.

    • Crucial Step: Allow to warm to Room Temperature (RT) and stir for 4 hours. If TLC shows N-Cl intermediate (often different Rf), heat to 50°C for 1 hour to drive rearrangement.

  • Workup (The "Crash" Method):

    • Concentrate the reaction mixture to ~5 mL.

    • Add cold diethyl ether (50 mL). Succinimide (byproduct) will precipitate.

    • Filter off the succinimide.

    • Wash the ether filtrate with water (2 x 10 mL) to remove trace succinimide/NCS.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • If di-chloro impurity is present (>5%), recrystallize from hexanes/EtOAc rather than column chromatography, as chlorinated imidazoles can streak on silica.

References & Authority

  • NCS Protocol & Mechanism:

    • BenchChem Technical Guide. "N-Chlorosuccinimide: Mechanism of Action in Chlorination Reactions."[3]

  • Chloramine-T Selectivity:

    • ACS Omega. "Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T." (2018).[4]

  • Green Synthesis (Bleach Method):

    • J. Chem. Soc. Nigeria. "Studies on the Chlorination of Imidazole." (2019).[5]

  • Regioselectivity & Copper Catalysis:

    • Beilstein J. Org. Chem. "Regioselective chlorination...[4][6][7] using copper halides." (2012).[7]

  • Imidazole Catalysis Mechanism:

    • Free Radic Biol Med. "Imidazole catalyzes chlorination by unreactive primary chloramines." (2015).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific reagents (NCS, Chlorinated Imidazoles) before handling.

Sources

Heterocycle Synthesis Support Hub: N-Alkylation of Imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Ticket: #IMD-ALK-001 | Specialist: Senior Application Scientist

Module 1: Diagnostic & Decision Logic

Before altering your protocol, use this diagnostic tree to isolate the root cause of your low yields. This logic distinguishes between kinetic failures (no reaction), thermodynamic traps (wrong isomer), and work-up losses.

Imidazole_Troubleshooting Start START: Low Yield Observed CheckTLC Check TLC/LCMS: Is Starting Material (SM) consumed? Start->CheckTLC SM_Remains Yes: SM Remains CheckTLC->SM_Remains Significant SM SM_Gone No: SM Consumed CheckTLC->SM_Gone SM < 10% BaseCheck Is the Base strong enough? (pKa check) SM_Remains->BaseCheck Moisture Check Solvent Water Content (NaH requires <50 ppm H2O) BaseCheck->Moisture Base is NaH/KOtBu Sterics Steric Hindrance? (Switch to Cs2CO3/Heat) BaseCheck->Sterics Base is K2CO3 NewSpots Are there multiple new spots? SM_Gone->NewSpots Quat Issue: Quaternization (Imidazolium Salt formed) NewSpots->Quat Baseline spot/Polar Regio Issue: Regioisomers (N1 vs N3 selectivity) NewSpots->Regio 2 distinct spots Workup Issue: Product lost in Aqueous Layer (High Water Solubility) NewSpots->Workup Clean TLC, Low Mass Recovery

Figure 1. Diagnostic logic flow for identifying failure modes in imidazole alkylation.

Module 2: Technical Deep Dive & Causality

The "Hidden" Chemistry: pKa and Solvent Effects

The most common error in imidazole alkylation is underestimating the pKa shift in organic solvents.

  • Aqueous pKa: ~14.4

  • DMSO pKa: ~18.6 Implication: A base that works in water (like NaOH) may be insufficient in dry organic solvents unless a Phase Transfer Catalyst (PTC) is used. You must use a base with a conjugate acid pKa > 18 in the chosen solvent, or rely on the "Cesium Effect."

The "Cesium Effect"

When standard bases (


, NaH) fail or give poor yields, 

often succeeds.
  • Solubility: Cesium is larger and more polarizable ("softer") than sodium or potassium, making

    
     significantly more soluble in organic solvents like DMF and MeCN.
    
  • Coordination: The naked imidazolyl anion is highly reactive. Cesium coordinates loosely, stabilizing the transition state without inhibiting the nucleophilic attack, unlike the tighter ion pairing seen with

    
     or 
    
    
    
    .
Regioselectivity (N1 vs. N3)

For 4-substituted imidazoles, alkylation can occur at either nitrogen.

  • Mechanism: Tautomerism equilibrates the H between N1 and N3.

  • Rule of Thumb: Electron-Withdrawing Groups (EWG) at C4 favor alkylation at the remote nitrogen (N1 in the product, often named 1,4-disubstituted).

  • Why: The EWG makes the adjacent nitrogen less nucleophilic (inductive effect), directing the electrophile to the further nitrogen.

Module 3: Troubleshooting FAQs

Q: I am using NaH in DMF, but the reaction stops at 50% conversion. Why? A: This is the classic "Moisture Kill." NaH is extremely sensitive. If your DMF is "bottle dry" (not distilled or molecular sieve-dried), it likely contains 100-500 ppm water. The NaH reacts with water to form NaOH, which is often too weak or insoluble to drive the reaction to completion in anhydrous DMF.

  • Fix: Switch to Protocol B (

    
    ) or freshly distill DMF.
    

Q: I see a large baseline spot on TLC that isn't my product. A: You have likely formed the Imidazolium Salt (Quaternization). Imidazoles are good nucleophiles. Once the mono-alkylated product forms, it can attack a second equivalent of alkyl halide.

  • Fix:

    • Reduce alkyl halide equivalents to 0.95 - 1.0 (do not use excess).

    • Dilute the reaction (0.1 M or lower).

    • Switch to a less polar solvent (e.g., Toluene with PTC) where the neutral product is soluble but the salt precipitates, preventing further reaction.

Q: My product disappears during the aqueous workup. A: Small N-alkyl imidazoles (e.g., N-methyl imidazole) are highly water-soluble.

  • Fix:

    • Salting Out: Saturate the aqueous layer with NaCl or

      
       before extraction.
      
    • Solvent Switch: Use DCM/Isopropanol (3:1) for extraction instead of pure EtOAc.

    • Dry Loading: Skip the aqueous workup. Filter off the inorganic salts, concentrate the organic solvent, and load the crude residue directly onto a silica column.

Module 4: Optimized Experimental Protocols

Comparative Data: Base & Solvent Efficacy
ParameterProtocol A (NaH)Protocol B (

)
Protocol C (PTC)
Reaction Type Irreversible DeprotonationEquilibrium / Soft BaseSolid-Liquid Phase Transfer
Key Reagent NaH (60% in oil)

(Micronized)
KOH + 18-Crown-6 / TBAB
Solvent DMF / THF (Anhydrous)MeCN / DMFToluene / DCM
Moisture Sensitivity High (Critical failure point)ModerateLow
Risk of Quaternization High (Fast kinetics)Low (Controlled)Very Low
Typical Yield 60-80%85-95% 70-90%
Protocol A: The "Hammer" (NaH/DMF)

Best for: Unreactive electrophiles or very weakly acidic imidazoles.

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Dissolution: Dissolve Imidazole (1.0 equiv) in anhydrous DMF (0.2 M concentration). Cool to 0°C.

  • Deprotonation: Add NaH (1.2 equiv) portion-wise.[1] Evolution of

    
     gas will be vigorous.
    
  • Aging: Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete anion formation.

  • Alkylation: Cool back to 0°C. Add Alkyl Halide (1.1 equiv) dropwise.

  • Quench: Pour into ice-cold saturated

    
    .
    
Protocol B: The "Scalpel" ( /MeCN)

Best for: Sensitive substrates, avoiding quaternization, and high functional group tolerance.

  • Setup: Standard glassware (strict anhydrous conditions not required, but recommended).

  • Mixing: Combine Imidazole (1.0 equiv),

    
     (1.5 equiv), and MeCN (0.2 M).
    
  • Activation: Stir at RT for 15 mins.

  • Alkylation: Add Alkyl Halide (1.05 equiv).

  • Heating: Heat to 50-60°C. Monitor by TLC (typically complete in 2-4 hours).

  • Workup: Filter through a Celite pad to remove cesium salts. Concentrate filtrate.[1][2]

Protocol C: The "Green" Route (Phase Transfer Catalysis)

Best for: Scale-up and preventing over-alkylation.

  • Mixing: Suspend finely powdered KOH (3.0 equiv) and TBAB (Tetrabutylammonium bromide, 5 mol%) in Toluene.

  • Addition: Add Imidazole (1.0 equiv). Stir for 10 mins.

  • Reaction: Add Alkyl Halide (1.0 equiv). Heat to reflux.

  • Mechanism: The deprotonation happens at the solid-liquid interface; the quat salt ferries the imidazolyl anion into the toluene.

  • Advantage: The product (neutral alkyl imidazole) stays in toluene, but any imidazolium salt (if formed) precipitates out, stopping the side reaction.

Module 5: Regioselectivity Visualization

Understanding where your alkyl group will land is critical for 4-substituted imidazoles.

Regioselectivity_Logic Substrate 4-Substituted Imidazole Tautomer Tautomeric Equilibrium Substrate->Tautomer EWG Electron Withdrawing Group (-NO2, -CN, -CF3) Sterics Steric Hindrance (Adjacent N blocked) EWG->Sterics Minor Factor Remote Major Product: 1,4-Disubstituted (Alkylation at Remote N) EWG->Remote Inductive Deactivation of Adjacent N EDG Electron Donating Group (-Me, -OMe) EDG->Sterics Major Factor Proximal Major Product: 1,5-Disubstituted (Alkylation at Adjacent N) EDG->Proximal Electronic Activation (But Sterics compete) Tautomer->EWG Substituent Type Tautomer->EDG Substituent Type Sterics->Remote If R is Bulky

Figure 2. Decision matrix for predicting regiochemical outcomes based on electronic and steric factors.

References

  • Escudero, M. I., et al. (2011). "Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation."[3] Synthesis, 2011(04), 571-576. (Demonstrates the "Cesium Effect" and microwave acceleration).

  • Dittmer, J., et al. "Phase-Transfer Catalyzed N-Alkylation." PTC Organics Application Note. (Details the suppression of quaternization via PTC).

  • Lv, T., et al. (2013). "Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles."[4] The Journal of Organic Chemistry, 78(11), 5723-5730. (Discusses quaternization pathways and control).

  • University of Otago Archive. "N-Alkylation of imidazoles: Regioselectivity studies." (Foundational work on steric vs. electronic control in imidazole alkylation).

  • Kalinowski, et al. (2019). "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents." European Journal of Organic Chemistry. (Source for DMSO vs. Water pKa shifts).

Sources

Technical Support Center: 4,5-dichloro-2-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 4,5-dichloro-2-phenyl-1H-imidazole. This document provides in-depth troubleshooting advice and frequently asked questions regarding the stability and handling of this compound. Our recommendations are based on established principles of organic chemistry, data from analogous structures, and field-proven insights to ensure the integrity of your experiments.

I. Introduction to the Stability of 4,5-dichloro-2-phenyl-1H-imidazole

4,5-dichloro-2-phenyl-1H-imidazole is a valuable building block in medicinal chemistry and materials science. However, its chemical structure, which combines a halogenated aromatic imidazole ring with a phenyl substituent, presents specific stability challenges. Understanding these potential issues is critical for obtaining reliable and reproducible experimental results. The primary areas of instability for this molecule are its susceptibility to pH variations, photodegradation, and oxidation. This guide will provide a structured approach to identifying and mitigating these stability-related problems.

II. Troubleshooting Guide

This section is designed in a question-and-answer format to directly address common experimental issues.

A. Analytical & Purification Issues

Question 1: I'm seeing unexpected peaks, peak tailing, or a drifting baseline in my HPLC analysis. What could be the cause?

Answer: These issues in HPLC analysis of 4,5-dichloro-2-phenyl-1H-imidazole are often linked to on-column degradation, interactions with the stationary phase, or improper mobile phase conditions.

  • Causality: The imidazole moiety has a pKa of approximately 7.1, meaning it can act as a base.[1] In reversed-phase HPLC, if the mobile phase pH is not adequately controlled, the compound can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[2][3] Furthermore, prolonged exposure to certain mobile phases or high temperatures in the column compartment can cause degradation, resulting in unexpected peaks. A drifting baseline can be a sign of a contaminated column or detector, or an unstable mobile phase.[4]

  • Troubleshooting Protocol:

    • Mobile Phase pH Adjustment:

      • To minimize peak tailing for this basic compound, adjust the mobile phase pH to be at least 2 pH units below the pKa of the imidazole ring (i.e., pH < 5). This ensures the compound is consistently protonated and reduces interactions with the stationary phase.[3]

      • Use a buffer (e.g., phosphate or acetate buffer) to maintain a stable pH throughout the analysis.

    • Column Selection:

      • If peak tailing persists, consider using a column with end-capping or a polar-embedded stationary phase to shield the residual silanol groups.[2]

    • Investigate for Degradation:

      • To check for on-column degradation, inject a sample and collect the eluent corresponding to the main peak and any new peaks. Analyze these fractions by mass spectrometry to identify potential degradation products.

      • Lower the column temperature to see if the appearance of extraneous peaks is reduced.

    • System Check:

      • If the baseline is noisy or drifting, flush the system and column with a strong solvent like isopropanol to remove contaminants.[4]

      • Ensure your mobile phase is freshly prepared and properly degassed.[4]

Question 2: My purified compound shows new impurities after storage, even as a solid. Why is this happening?

Answer: The appearance of new impurities upon storage of solid 4,5-dichloro-2-phenyl-1H-imidazole suggests potential degradation due to light, air (oxidation), or residual solvent/acid/base from the purification process.

  • Causality: Aromatic and heterocyclic compounds can be susceptible to photodegradation.[5] The imidazole ring, in particular, can be prone to oxidation, especially in the presence of light and air.[6] If the compound was not thoroughly dried after purification, residual protic solvents could facilitate degradation. Similarly, trace amounts of acid or base can catalyze decomposition over time.

  • Preventative Measures:

    • Proper Drying: Ensure the compound is dried under high vacuum to remove all residual solvents.

    • Inert Atmosphere: For long-term storage, place the compound in an amber vial, purge with an inert gas (argon or nitrogen), and seal tightly.

    • Light Protection: Store the vial in a dark place, such as a desiccator cabinet away from direct light.[5]

    • Temperature Control: Store at a controlled room temperature or refrigerated (2-8 °C) to minimize thermal degradation.[5][7]

B. Reaction & Work-up Issues

Question 3: I'm observing a lower than expected yield and multiple spots on TLC during a reaction involving 4,5-dichloro-2-phenyl-1H-imidazole under basic conditions. What is the likely problem?

Answer: The imidazole ring is known to be susceptible to degradation under strongly alkaline conditions, which can lead to lower yields and the formation of byproducts.[5][8]

  • Causality: While the dichloro-substitution makes the imidazole ring electron-deficient, strong bases can still promote ring-opening or other degradation pathways. Studies on similar imidazole-containing molecules have shown that they are liable to base-mediated autoxidation.[6]

  • Troubleshooting Protocol:

    • Choice of Base: If possible, use a milder, non-nucleophilic base. The specific choice will depend on the reaction requirements.

    • Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (argon or nitrogen) to minimize oxidation.

    • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to basic conditions.

Question 4: My compound seems to be degrading during aqueous work-up. How can I minimize this?

Answer: Degradation during aqueous work-up is likely due to pH instability. The imidazole ring can be sensitive to both strongly acidic and strongly basic conditions.[1][5]

  • Causality: At extreme pH values, the imidazole ring can undergo hydrolysis or other forms of degradation.[5] The chloro substituents can also be susceptible to nucleophilic attack under certain conditions, although this is less likely for chloro groups on an aromatic ring compared to, for example, a chloromethyl group.

  • Work-up Recommendations:

    • Maintain Neutral pH: During extractions and washes, use buffered solutions or adjust the pH of the aqueous layer to be as close to neutral as possible.

    • Minimize Contact Time: Perform the aqueous work-up as quickly as possible.

    • Use Cold Solutions: Use chilled water or brine for washes to reduce the rate of potential degradation reactions.

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 4,5-dichloro-2-phenyl-1H-imidazole?

For long-term stability, the compound should be stored as a solid in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) and refrigerated (2-8 °C).[5][7] It should be protected from light and moisture.[5]

Q2: What solvents are recommended for dissolving and storing this compound in solution?

For short-term storage in solution, polar aprotic solvents such as anhydrous acetonitrile or DMF are generally suitable. It's advisable to prepare solutions fresh for use. Avoid prolonged storage in protic solvents like methanol or water, as they may facilitate degradation, especially if not pH-controlled. Solubility in chloroalkanes like dichloromethane is generally low for phenylimidazoles.[9]

Q3: Is 4,5-dichloro-2-phenyl-1H-imidazole sensitive to light?

Yes, like many aromatic and heterocyclic compounds, it is potentially photosensitive.[5] The imidazole moiety can undergo photodegradation.[6] It is recommended to handle the compound in a fume hood with the sash down to minimize exposure to overhead lighting and to store it in amber vials or containers wrapped in aluminum foil.

Q4: How does pH affect the stability of this compound in solution?

The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base. Stability is generally greatest near a neutral pH. The compound will be protonated at acidic pH and may be deprotonated under strongly basic conditions. Both extremes of pH can lead to accelerated degradation.[5][10][11]

Q5: Are there any incompatible materials I should avoid?

Avoid strong oxidizing agents, as they can react with the imidazole ring.[5] Also, avoid strong bases and acids, especially for prolonged periods or at elevated temperatures, due to the potential for degradation.[5][8]

IV. Data & Visualization

Summary of Stability and Handling Parameters
ParameterRecommendation/InformationRationale
Storage (Solid) 2-8 °C, in the dark, under inert gas (Ar or N₂)Minimizes thermal and photodegradation; prevents oxidation.[5][7]
pH Stability Optimal stability near neutral pH. Avoid extreme acidic or basic conditions.Imidazole ring is susceptible to acid/base-catalyzed degradation.[5][10]
Light Sensitivity Photosensitive. Protect from light.Aromatic and imidazole moieties can undergo photodegradation.[5][6]
Recommended Solvents Anhydrous polar aprotic solvents (e.g., ACN, DMF) for short-term use.Minimizes potential for solvolysis and other solvent-mediated degradation.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.Potential for oxidation of the imidazole ring and acid/base-catalyzed degradation.[5][8]
Experimental Workflow and Decision Making

Troubleshooting HPLC Peak Tailing

G start Peak Tailing Observed check_ph Is mobile phase pH < 5? start->check_ph adjust_ph Adjust mobile phase pH to 2.5-4.5 with buffer check_ph->adjust_ph No tailing_persists1 Tailing still present? check_ph->tailing_persists1 Yes reanalyze1 Re-analyze sample adjust_ph->reanalyze1 reanalyze1->tailing_persists1 change_column Switch to end-capped or polar-embedded column tailing_persists1->change_column Yes resolved Issue Resolved tailing_persists1->resolved No reanalyze2 Re-analyze sample change_column->reanalyze2 tailing_persists2 Tailing still present? reanalyze2->tailing_persists2 check_overload Reduce sample concentration/injection volume tailing_persists2->check_overload Yes tailing_persists2->resolved No reanalyze3 Re-analyze sample check_overload->reanalyze3 reanalyze3->resolved consult Consult further technical support

Caption: Decision workflow for troubleshooting peak tailing in HPLC analysis.

General Handling and Storage Protocol

G start Receiving Compound store Store in amber vial at 2-8 °C start->store weigh Weigh required amount under subdued light store->weigh dissolve Dissolve in anhydrous polar aprotic solvent (freshly prepared) weigh->dissolve reaction Proceed with experiment under inert atmosphere (if necessary) dissolve->reaction workup Perform work-up quickly, using cold, near-neutral aqueous solutions reaction->workup purify Purify product workup->purify dry Dry thoroughly under high vacuum purify->dry final_store Store purified product in amber vial, under Argon/Nitrogen, at 2-8 °C dry->final_store

Caption: Recommended workflow for handling and storing the compound.

V. References

  • Berezin, M. Y., Kao, J., & Achilefu, S. (2009). pH-dependent optical properties of synthetic fluorescent imidazoles. Chemistry (Weinheim an der Bergstrasse, Germany), 15(14), 3560–3566. [Link]

  • Lin, B., Dong, H., Li, Y., Si, D., Wu, Y., & He, R. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society, 137(25), 8347–8356. [Link]

  • Staś, M., & Rzeszotarska, B. (2022). Imidazole-amino acids. Conformational switch under tautomer and pH change. Amino Acids, 54(11), 1541–1557. [Link]

  • Gontran, G. C., & da Silva, J. F. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules (Basel, Switzerland), 28(2), 755. [Link]

  • Maxut, A., Nozière, B., Fenet, B., & Mechakra, H. (2014). Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH. Physical Chemistry Chemical Physics, 16(18), 8566–8577. [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. [Link]

  • Huang, Y., Zong, Z., Zenebe, A., & Ran, F. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3365–3374. [Link]

  • Raval, K., & Patel, H. (2020). Review on common observed HPLC troubleshooting problems. International Journal of Pharma Research and Health Sciences, 8(4), 3195-202.

  • Andreozzi, R., BIFULCO, A., Marotta, R., & D'Amore, M. G. (2016). Biodegradation, ecotoxicity and UV254/H2O2 treatment of imidazole, 1-methyl-imidazole and N,N'-alkyl-imidazolium chlorides in water. Water Research, 106, 324–334. [Link]

  • Wamhoff, H., & Schneider, V. (1999). Photodegradation of imidacloprid. Journal of Agricultural and Food Chemistry, 47(4), 1730–1734. [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2014). Ab initio study of the formation and degradation reactions of chlorinated phenols. The Journal of Chemical Physics, 140(15), 154313. [Link]

  • Augspurger, A., & Perriello, R. (n.d.). Best Practices for Proper Chemical Storage. The Synergist. [Link]

  • Chen, Y., Liu, Y., Zhang, Y., & Huang, C. H. (2018). Degradation of climbazole by UV/chlorine process: Kinetics, transformation pathway and toxicity evaluation. Water Research, 147, 313–321. [Link]

  • Semenova, A. A., Beglov, A. A., & Zherdev, A. V. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Pharmacia, 71(2), 481–488. [Link]

  • European Chlorinated Solvent Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • Kumar, A., & Singh, A. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Letters in Applied NanoBioScience, 14(3), 158. [Link]

  • Aguera, A., Perez, J. A., & Fernandez-Alba, A. R. (2011). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water Research, 45(3), 1419–1426. [Link]

  • Moravek. (2023). A Beginner's Guide to Chemical Storage Best Practices. [Link]

  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. [Link]

  • Ahsan, I., Khan, I., & Khan, S. A. (2014). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 6(3), 320-325. [Link]

  • Domanska, U., & Szydlowski, J. (2001). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 46(3), 572–577. [Link]

  • Kameda, T., & Graedel, T. E. (2012). Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation. IntechOpen. [Link]

  • Al-Sabagh, A. M., El-Sayed, R. G., & Abd El-Hamid, T. M. (2024). Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. Catalysts, 14(2), 127. [Link]

  • Satyanarayana, V. S. V., Rakshit, M., & Sivakumar, A. (2012). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. Asian Journal of Chemistry, 24(12), 5569-5573.

  • Wu, Y., Zhang, X., & Zhang, H. (2022). Degradation Kinetics and Disinfection By-Product Formation of Iopromide during UV/Chlorination and UV/Persulfate Oxidation. Water, 14(4), 518. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2017). 1H-Imidazole: Human health tier II assessment. [Link]

  • Nfor, E. N., & Ade, A. A. (2016). Synthesis and crystal structure of 4-chloro-[2-(4,5- diphenyl-1H-imidazol-2-yl). Journal of the Cameroon Academy of Sciences, 13(1), 31-40. [Link]

  • Singh, S., & Singh, B. (2014). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Environmental Monitoring and Assessment, 186(7), 4165–4173. [Link]

  • Sdiri, Y., Kaddour, R., & Mlayah, A. (2017). Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. Synthetic Communications, 47(2), 139-143. [Link]

  • Sdiri, Y., Kaddour, R., & Mlayah, A. (2017). Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. ResearchGate. [Link]

  • Burungale, S., & Bhitre, M. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research, 5(5). [Link]

  • Kascatan-Nebioglu, A., Panzner, M. J., & Tessier, C. A. (2010). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society, 132(50), 17786–17793. [Link]

  • PrepChem. (n.d.). Synthesis of 4,5-dichloro-imidazole-2-carboxylic acid N'-phenyl-hydrazide. [Link]-phenyl-hydrazide)

Sources

Validation & Comparative

1H and 13C NMR characterization of 4,5-dichloro-2-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Structural Elucidation of 4,5-dichloro-2-phenyl-1H-imidazole via NMR

Executive Summary & Application Context

4,5-dichloro-2-phenyl-1H-imidazole is a critical pharmacophore and synthetic intermediate, often serving as a precursor for antifungal agents, purine analogs, and high-performance polymers.[1] Its structural integrity is defined by the electrophilic chlorination of the imidazole ring at positions 4 and 5.

For researchers and drug developers, the primary challenge in characterizing this compound lies in distinguishing it from its precursor (2-phenylimidazole ) and confirming the regioselectivity of chlorination. This guide provides a comparative NMR analysis (1H and 13C) to definitively validate the structure, focusing on the diagnostic disappearance of ring protons and the specific carbon chemical shift perturbations caused by the chlorine substituents.

Comparative Analysis: Product vs. Alternative

This section objectively compares the NMR profile of the target product against its non-chlorinated precursor, 2-phenylimidazole .[1] This comparison is the most reliable method for monitoring reaction progress and verifying product purity.[1]

1H NMR: The Diagnostic "Silent" Region

The most immediate evidence of successful synthesis is the "silencing" of the imidazole ring protons.

FeatureAlternative: 2-phenylimidazole Product: 4,5-dichloro-2-phenyl-1H-imidazole Structural Insight
H4/H5 Protons Singlet (broad) @ 7.10 – 7.30 ppm ABSENT Primary Confirmation. The substitution of H by Cl removes these signals entirely.[1]
N-H Proton Broad singlet @ 12.0 – 12.5 ppmBroad singlet @ 13.0 – 13.8 ppmChlorine's electron-withdrawing nature increases N-H acidity, shifting the signal downfield.[1]
Phenyl Ring Multiplets @ 7.3 – 8.0 ppmMultiplets @ 7.4 – 8.1 ppmMinimal change.[1] The phenyl ring is electronically insulated from the Cl substituents, showing only slight deshielding.

Expert Insight: In DMSO-d


, the H4/H5 protons of 2-phenylimidazole often appear as a broad singlet due to rapid tautomeric exchange.[1] In the dichloro product, the baseline between 7.0–7.3 ppm must be clean. Any residual signal here indicates incomplete chlorination (monochloro impurity) or unreacted starting material.[1]
13C NMR: Carbon Skeletal Verification

Carbon NMR provides the definitive proof of the tetrasubstituted imidazole ring.

Carbon Environment2-phenylimidazole (

ppm)
4,5-dichloro-2-phenylimidazole (

ppm)
Mechanistic Shift Explanation
C2 (Amidine) ~146.0~145.0 – 148.0 Remains characteristic of the amidine (

) core; relatively unaffected by C4/C5 substitution.[1]
C4 / C5 ~122.0 – 129.0 (Broad)~115.0 – 125.0 (Quaternary) Key Indicator. The C-H carbons convert to C-Cl.[1] The heavy atom effect and quaternary nature typically result in lower intensity and a slight upfield/downfield shift depending on solvent interactions.
Phenyl (Ipso) ~130.5~128.0 – 130.0Slight variation due to changes in the imidazole ring's dipole moment.
Phenyl (Ar-C) 125.0 – 129.0126.0 – 130.0Standard aromatic region; largely unchanged.[1]

Experimental Protocols

Synthesis & Sample Preparation
  • Synthesis Logic: The compound is typically synthesized via the chlorination of 2-phenylimidazole using N-chlorosuccinimide (NCS) or sodium hypochlorite.[1] This electrophilic aromatic substitution targets the electron-rich C4 and C5 positions.[1]

  • Sample Prep for NMR:

    • Solvent Choice: Use DMSO-d

      
        (approx.[1] 0.6 mL).[1]
      
      • Reasoning: Imidazoles are often sparingly soluble in CDCl

        
        .[1] DMSO disrupts intermolecular H-bonding, sharpening the signals, though the N-H proton may still be broad.
        
    • Concentration: Prepare a solution of ~10-15 mg for 1H NMR and ~30-50 mg for 13C NMR.

    • Tautomerism Check: If signals are excessively broad, heat the probe to 313 K (40°C) to accelerate tautomeric exchange, averaging the signals into sharper peaks.

Visualizing the Characterization Logic

The following diagram illustrates the decision tree for validating the structure based on the comparative data above.

CharacterizationLogic Start Crude Product Analysis H_NMR 1H NMR (DMSO-d6) Start->H_NMR Check_7ppm Signal at 7.1-7.3 ppm? H_NMR->Check_7ppm Result_Clean No Signal (Clean) Check_7ppm->Result_Clean No Result_Dirty Signal Present Check_7ppm->Result_Dirty Yes C_NMR 13C NMR Verification Result_Clean->C_NMR Impurity Impurity: Mono-chloro or Starting Material Result_Dirty->Impurity Check_Quat C4/C5 Quaternary? (DEPT-135 Silent) C_NMR->Check_Quat Final_Valid Confirmed Structure: 4,5-dichloro-2-phenyl-1H-imidazole Check_Quat->Final_Valid Yes Check_Quat->Impurity No

Caption: Logical workflow for confirming 4,5-dichloro-2-phenyl-1H-imidazole structure via NMR.

Advanced Topic: Tautomerism & Symmetry

One of the most confusing aspects of imidazole NMR is prototropic tautomerism . The proton on the nitrogen rapidly migrates between N1 and N3.

  • In Solution (Fast Exchange): The NMR timescale is slower than the proton exchange. The molecule appears symmetric.[1] C4 and C5 appear as a single signal (or very close doublet).[1] The phenyl ring appears symmetric.[1]

  • Implication for 4,5-dichloro-2-phenylimidazole: Because the molecule is symmetric with respect to the C2 axis (assuming fast exchange), you will observe only one signal for the C-Cl carbons in the 13C spectrum.[1] If you see two distinct signals for C-Cl (e.g., at 118 and 122 ppm), it implies the exchange has been frozen (rare at RT in DMSO) or the symmetry is broken by a fixed derivative (e.g., N-methylation).[1]

Caption: Prototropic tautomerism results in time-averaged symmetry, rendering C4 and C5 chemically equivalent in NMR.

References

  • PubChem. (2024).[1] 4,5-Dichloro-2-methylimidazole | C4H4Cl2N2 | CID 312390.[1] National Library of Medicine.[1] Available at: [Link][1]

  • RSC. (2023). 13C NMR Spectrum of 2,4,5-triphenyl-1H-imidazole. Royal Society of Chemistry.[1] Available at: [Link][1]

  • Lee, C. K., & Lee, I. S. H. (2008). NMR Studies of 2-Aryl Derivatives of Benzimidazole. Journal of the Korean Chemical Society.[1] Available at: [Link][1]

  • MDPI. (2020).[1] 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles. Molecules. Available at: [Link][1]

Sources

Comparative Analysis Guide: EI vs. ESI Mass Spectrometry Profiling of 4,5-dichloro-2-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In drug discovery, 4,5-dichloro-2-phenyl-1H-imidazole serves as a critical scaffold for antifungal agents and kinase inhibitors. Its analysis presents a unique challenge: the imidazole ring is highly stable, while the dichloro-substitution pattern creates a complex isotopic signature.

This guide moves beyond simple spectral listing. We compare two distinct ionization architectures—Electron Ionization (EI) and Electrospray Ionization (ESI) —to determine which method yields the necessary data for your specific development stage (e.g., QC purity vs. biological metabolite identification).

The Core Dilemma
  • Use EI (GC-MS) when you need structural fingerprinting, library matching, and confirmation of the halogenation pattern via radical fragmentation.

  • Use ESI (LC-MS/MS) when analyzing biological matrices (plasma/urine), requiring high sensitivity and soft ionization to preserve the molecular ion [M+H]⁺.

Molecular Profile & Isotopic Signature

Before interpreting spectra, the analyst must validate the "Chlorine Fingerprint." For a dichloro-compound, this is the primary self-validating check.

Compound: 4,5-dichloro-2-phenyl-1H-imidazole Formula: C₉H₆Cl₂N₂ Monoisotopic Mass: 211.99 Da (based on ³⁵Cl)

The "Rule of Two Chlorines" (Isotope Distribution)

Because Chlorine-35 and Chlorine-37 exist in a natural ~3:1 ratio, the presence of two chlorine atoms creates a distinct triplet pattern at the molecular ion cluster.

Ion Speciesm/zCompositionTheoretical Intensity (Approx)
M 212 ³⁵Cl + ³⁵Cl100% (Base)
M+2 214 ³⁵Cl + ³⁷Cl65%
M+4 216 ³⁷Cl + ³⁷Cl10%

Critical Check: If your mass spectrum does not show this 10:6:1 intensity ratio at m/z 212-216, the sample is not a pure dichloro-derivative.

Technique A: Electron Ionization (EI) – The Structural Fingerprint

Context: Used in GC-MS for raw material QC and synthesis verification. Energy: 70 eV (Hard Ionization)[1]

Mechanism of Fragmentation

EI imparts significant internal energy, causing the radical cation (M⁺[1]•) to fragment extensively. The pathway is dominated by the stability of the aromatic phenyl ring and the lability of the carbon-chlorine bonds.

Key Diagnostic Fragments (EI)
m/zIon TypeFragment StructureMechanistic Origin
212 M⁺•[C₉H₆Cl₂N₂]⁺•Parent Molecular Ion (Stable aromatic system).
177 [M-Cl]⁺[C₉H₆ClN₂]⁺Homolytic cleavage of C-Cl bond.
142 [M-2Cl]⁺•[C₉H₆N₂]⁺•Loss of second Chlorine; formation of 2-phenylimidazole radical.
109 [Ph-CHN]⁺[C₇H₆N]⁺Ring Cleavage: Retro-Diels-Alder (RDA) type breakdown of imidazole.
77 [Ph]⁺[C₆H₅]⁺Phenyl cation (Diagnostic for 2-phenyl substitution).
Visualization: EI Fragmentation Pathway

EI_Fragmentation M Molecular Ion (M+•) m/z 212 (100%) Frag1 [M - Cl]+ m/z 177 M->Frag1 - Cl• (Radical Loss) Frag4 Nitrile Fragment m/z 103 (Ph-CN) M->Frag4 Ring Cleavage (RDA) Frag2 [M - 2Cl]+• m/z 142 Frag1->Frag2 - Cl• Frag3 Phenyl Cation m/z 77 Frag2->Frag3 Ring Disintegration Frag4->Frag3 - CN

Figure 1: Proposed EI fragmentation pathway showing sequential dehalogenation and imidazole ring opening.

Technique B: Electrospray Ionization (ESI) – The Biological Probe

Context: Used in LC-MS/MS for pharmacokinetic (PK) studies and trace analysis. Mode: Positive Ion (+ESI) Energy: Soft Ionization (Collision Induced Dissociation - CID used for fragments)

Mechanism of Fragmentation

ESI generates even-electron ions.[2] The spectrum is dominated by the protonated molecule [M+H]⁺. Fragmentation requires a collision cell (MS/MS) and typically involves neutral losses rather than radical cleavages.

Key Diagnostic Fragments (ESI-MS/MS)
m/zIon TypeFragment StructureMechanistic Origin
213 [M+H]⁺[C₉H₇Cl₂N₂]⁺Protonated Parent (Base Peak).
177 [M+H-HCl]⁺[C₉H₆ClN₂]⁺Neutral Loss: Elimination of HCl (36 Da). Common in protonated chloro-heterocycles.
110 [Ph-CH=NH₂]⁺[C₇H₈N]⁺Imidazole ring fission (Loss of Cl₂C-N fragment).

Experimental Protocol: Method Selection Matrix

This protocol ensures reproducibility. The choice of method dictates the sample preparation.

Step-by-Step Workflow
  • Sample Dissolution:

    • For EI (GC): Dissolve 1 mg in 1 mL Dichloromethane (DCM). Volatility is key.

    • For ESI (LC): Dissolve 1 mg in 1 mL Methanol/Water (50:50) + 0.1% Formic Acid. Protonation is key.

  • Instrument Setup:

    • GC-MS: DB-5MS Column. Ramp 100°C to 300°C. Source Temp: 230°C.

    • LC-MS: C18 Column. Gradient Water/Acetonitrile (+0.1% FA). Source Voltage: 3.5 kV.

  • Data Validation (Self-Check):

    • Check m/z 212 region.

    • Pass: Triplet peaks visible (Isotope confirmed).

    • Fail: Single peak (De-chlorination occurred) or Wrong mass (Impurity).

Visualization: Decision Logic

Method_Selection Start Sample: 4,5-dichloro-2-phenylimidazole Goal Define Analytical Goal Start->Goal QC Purity / Synthesis QC Goal->QC High Conc. Bio Biological / PK Study Goal->Bio Trace Conc. EI GC-MS (EI) QC->EI Result1 Fragment Rich Structural Proof EI->Result1 ESI LC-MS/MS (ESI) Bio->ESI Result2 High Sensitivity Quantification ESI->Result2

Figure 2: Workflow for selecting the appropriate ionization technique based on research stage.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Imidazole Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Bowie, J. H., et al. (1967).[3] Electron Impact Studies.[2][3][4][5] XII. Mass Spectra of Substituted Imidazoles. Australian Journal of Chemistry.[3] Available at: [Link]

  • Holcapek, M., et al. (2010). Structural Analysis of Organic Compounds using Soft Ionization Mass Spectrometry. Mass Spectrometry Reviews. Available at: [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

Sources

A Comparative Guide to the FT-IR Analysis of Functional Groups in 4,5-dichloro-2-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the functional groups present in 4,5-dichloro-2-phenyl-1H-imidazole using Fourier-Transform Infrared (FT-IR) spectroscopy. By comparing its expected spectral features with those of fundamental reference compounds—imidazole and 2-phenylimidazole—we will elucidate the vibrational characteristics of the target molecule. This document is intended for researchers and drug development professionals who rely on precise molecular characterization.

The core principle of FT-IR spectroscopy is that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectral "fingerprint" that reveals the functional groups present.[1] This guide will explain the causal relationships between molecular structure and the resulting FT-IR spectrum, providing a framework for interpreting data for novel imidazole derivatives.

Molecular Structure and Key Vibrational Modes

The structure of 4,5-dichloro-2-phenyl-1H-imidazole combines several key functional groups, each with distinct vibrational modes that are identifiable in an FT-IR spectrum. Understanding these components is the first step in spectral assignment.

  • Imidazole Ring: A five-membered aromatic heterocycle containing a secondary amine (N-H), a C=N imine bond, and C-N amine bonds.

  • Phenyl Group: A monosubstituted benzene ring attached at the 2-position of the imidazole ring.

  • Dichloro Substituents: Two chlorine atoms attached to the imidazole ring at the 4 and 5 positions.

Caption: Molecular structure of 4,5-dichloro-2-phenyl-1H-imidazole.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

For robust and reproducible data, the ATR technique is recommended. It requires minimal sample preparation and is suitable for solid powder samples. This protocol ensures a self-validating measurement by accounting for environmental and instrumental variables.

Objective: To obtain a high-quality FT-IR spectrum of the solid sample.

Methodology:

  • Instrument Preparation: Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. This minimizes drift in the laser and detector.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This is a critical step to prevent cross-contamination from previous samples.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final data represents only the sample itself.

  • Sample Application: Place a small amount of the 4,5-dichloro-2-phenyl-1H-imidazole powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal, which is essential for obtaining a strong, high-quality signal.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is standard for routine analysis.

  • Post-Measurement Cleaning: After the measurement is complete, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly as described in step 2.

Caption: Standard Operating Procedure for ATR-FTIR Analysis.

Comparative Spectral Analysis

The FT-IR spectrum of 4,5-dichloro-2-phenyl-1H-imidazole is best understood by comparing its expected peak locations with those of its parent structures. The presence of electron-withdrawing chlorine atoms and the bulky phenyl group will induce shifts in the vibrational frequencies of the imidazole ring.

Table 1: Comparison of Characteristic Vibrational Frequencies (cm⁻¹)

Functional Group VibrationImidazole (Reference)2-Phenylimidazole (Reference)4,5-dichloro-2-phenyl-1H-imidazole (Expected)
N-H Stretch ~3150-2800 (broad)~3437 (sharp) / ~3050 (broad)~3400-3000 (broad)
Aromatic C-H Stretch ~3120 (imidazole ring)~3053 (phenyl & imidazole)~3100-3030
C=N Stretch (Imine) ~1453~1681~1670-1650
C=C Stretch (Aromatic Ring) ~1550-1480~1599, 1489~1600, ~1490-1450
C-Cl Stretch N/AN/A~850-750
Aromatic C-H Out-of-Plane Bend N/A~750~760, ~690

Note: Values are compiled from literature and represent typical ranges.[2][3] The values for the target compound are predictive, based on known substituent effects.

Detailed Interpretation

A. The N-H and C-H Stretching Region (3500 - 2800 cm⁻¹)

  • 4,5-dichloro-2-phenyl-1H-imidazole: A broad absorption is expected between 3400 and 3000 cm⁻¹. This breadth is a hallmark of the N-H stretching vibration in imidazole and its derivatives, arising from strong intermolecular hydrogen bonding.[4] Just above 3000 cm⁻¹, sharper, medium-intensity peaks corresponding to the C-H stretching vibrations of the phenyl ring should appear.[5][6] Aromatic C-H stretches characteristically absorb at higher wavenumbers (>3000 cm⁻¹) than aliphatic C-H stretches (<3000 cm⁻¹).[7][8]

  • Comparison with Imidazole: The parent imidazole shows a very broad N-H stretching band, often centered around 3000 cm⁻¹, due to extensive hydrogen bonding networks.[9]

  • Comparison with 2-Phenylimidazole: The addition of the phenyl group introduces the characteristic aromatic C-H stretches. Some literature reports a sharper N-H band for 2-phenylimidazole, which may indicate less extensive or altered hydrogen bonding patterns compared to the parent.[3]

B. The Double Bond Region (1700 - 1400 cm⁻¹)

  • 4,5-dichloro-2-phenyl-1H-imidazole: This region is dominated by stretching vibrations from the C=N bond of the imine and the C=C bonds within both the imidazole and phenyl rings. A strong peak is expected around 1670-1650 cm⁻¹ for the C=N stretch.[3] Several other bands will appear between 1600 and 1450 cm⁻¹ due to the aromatic ring systems.[5][6] The electron-withdrawing effect of the chlorine atoms may slightly shift these frequencies to lower values compared to 2-phenylimidazole.

  • Comparison with Imidazole: Imidazole itself has characteristic ring stretching modes in this region, with prominent peaks around 1453 cm⁻¹ (C=N) and the 1550-1480 cm⁻¹ range.[2]

  • Comparison with 2-Phenylimidazole: The introduction of the phenyl group adds complexity, with distinct C=C stretching bands appearing around 1599 and 1489 cm⁻¹.[3] The C=N stretch is often observed at a higher frequency in 2-phenylimidazole compared to imidazole.[3]

C. The Fingerprint Region (< 1000 cm⁻¹)

  • 4,5-dichloro-2-phenyl-1H-imidazole: This region is diagnostically crucial for this molecule. The most definitive peaks will be the C-Cl stretching vibrations, which are expected to produce strong absorptions in the 850-750 cm⁻¹ range.[10][11] Additionally, strong, sharp peaks from the out-of-plane C-H bending of the monosubstituted phenyl ring will be present. Typically, monosubstituted rings show two strong bands, one near 750 cm⁻¹ and another near 690 cm⁻¹.[5]

  • Comparison with Alternatives: Neither imidazole nor 2-phenylimidazole will exhibit the strong C-Cl stretching bands, making this a key differentiating feature. While 2-phenylimidazole will show the aromatic C-H out-of-plane bends, the absence of the C-Cl signal provides a clear point of comparison. The fingerprint region is unique to each molecule, and the combination of C-Cl and phenyl bending modes will create a distinct pattern for 4,5-dichloro-2-phenyl-1H-imidazole.[12]

Conclusion

The FT-IR spectrum of 4,5-dichloro-2-phenyl-1H-imidazole can be systematically interpreted by dissecting the molecule into its constituent functional groups and comparing their vibrational signatures to simpler, related compounds. The key identifying features are:

  • A broad N-H stretching band characteristic of a hydrogen-bonded imidazole ring.

  • Sharp aromatic C-H stretching peaks just above 3000 cm⁻¹.

  • A complex series of C=N and C=C stretching bands between 1700 and 1400 cm⁻¹.

  • The most definitive evidence: Strong C-Cl stretching absorptions in the 850-750 cm⁻¹ region and characteristic C-H out-of-plane bending modes for the monosubstituted phenyl ring.

This comparative approach, grounded in the fundamental principles of vibrational spectroscopy, provides a robust framework for the structural confirmation of 4,5-dichloro-2-phenyl-1H-imidazole and serves as a reliable guide for the characterization of other novel heterocyclic compounds.

References

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder, Department of Chemistry.
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A Comparative Guide to the Definitive Structure Confirmation of 4,5-dichloro-2-phenyl-1H-imidazole: X-ray Crystallography and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 4,5-dichloro-2-phenyl-1H-imidazole, a heterocyclic molecule with potential pharmacological applications, precise structural confirmation is not merely an academic exercise; it is a critical step that influences everything from understanding its mechanism of action to ensuring intellectual property protection. This guide provides an in-depth comparison of single-crystal X-ray diffraction (SCXRD) with other widely used analytical techniques for the structural elucidation of this and similar small molecules.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction stands as the most powerful and definitive method for determining the precise three-dimensional structure of a molecule.[1][2] It provides atomic-level resolution, revealing not only the connectivity of atoms but also their spatial arrangement, bond lengths, and bond angles. This technique is often considered the final arbiter in structural chemistry, especially in cases where other methods yield ambiguous results.[2]

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands both patience and precision. The fundamental bottleneck in SCXRD is often the growth of high-quality single crystals, a process that can be as much an art as a science.[1][3]

Experimental Protocol: X-ray Crystallography of 4,5-dichloro-2-phenyl-1H-imidazole

The following protocol outlines the key steps involved in the structural determination of 4,5-dichloro-2-phenyl-1H-imidazole via SCXRD, from synthesis to data refinement.

1. Synthesis of 4,5-dichloro-2-phenyl-1H-imidazole:

While various synthetic routes to substituted imidazoles exist, a common approach involves a one-pot, three-component reaction.[4] For 4,5-dichloro-2-phenyl-1H-imidazole, a plausible synthesis could involve the reaction of a suitable benzaldehyde derivative with a source of ammonia and a dichlorinated precursor in an appropriate solvent.[5][6] The crude product is then purified, typically by recrystallization, to obtain a homogenous sample for crystallization trials.

2. Crystallization:

The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a crystalline lattice. Several techniques can be employed, and the optimal method is often determined empirically.

  • Slow Evaporation: This is one of the simplest and most common crystallization methods for small organic molecules.[7]

    • Protocol:

      • Dissolve the purified 4,5-dichloro-2-phenyl-1H-imidazole in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture with a less volatile co-solvent) to near saturation at room temperature or slightly elevated temperature.

      • Filter the solution to remove any particulate matter.

      • Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

      • Store the container in a vibration-free environment at a constant temperature.

      • Monitor for crystal growth over several days to weeks.

  • Vapor Diffusion: This technique involves the slow diffusion of a precipitant vapor into a solution of the compound.[8]

    • Protocol:

      • Prepare a concentrated solution of 4,5-dichloro-2-phenyl-1H-imidazole in a "good" solvent (one in which it is highly soluble).

      • Place a small, open vial containing this solution inside a larger, sealed container.

      • Add a "poor" solvent (a precipitant in which the compound is less soluble) to the bottom of the larger container. The poor solvent should be more volatile than the good solvent.

      • Seal the container and allow the vapor of the poor solvent to slowly diffuse into the solution of the compound, gradually inducing crystallization.

3. X-ray Diffraction Data Collection:

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, often to liquid nitrogen temperatures (around 100 K), to minimize thermal vibrations of the atoms and protect it from radiation damage. The diffractometer rotates the crystal through a series of orientations, and at each orientation, the diffraction pattern of X-rays scattered by the crystal's electron density is recorded on a detector.[9]

4. Structure Solution and Refinement:

The collected diffraction data is then processed to determine the unit cell dimensions and the symmetry of the crystal lattice. The positions of the atoms within the unit cell are determined using computational methods, a process known as structure solution. This initial model is then refined against the experimental data to improve the fit and obtain the final, high-resolution crystal structure.[10][11]

Workflow for X-ray Crystallography

Xray_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination Synthesis Synthesis of 4,5-dichloro- 2-phenyl-1H-imidazole Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystallization Crystallization (Slow Evaporation/Vapor Diffusion) Purification->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure

Caption: Workflow for determining the crystal structure of a small molecule.

Alternative and Complementary Techniques for Structure Confirmation

While SCXRD provides the most detailed structural information, it is not always feasible or necessary. Other spectroscopic and spectrometric techniques offer valuable, often complementary, information for structure elucidation.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[14][15] It provides detailed information about the chemical environment and connectivity of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).

  • Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies are highly sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure.[14]

  • Information Gained:

    • Chemical Shift (δ): Indicates the electronic environment of a nucleus, helping to identify functional groups.

    • Integration: The area under an NMR signal is proportional to the number of nuclei it represents.

    • Spin-Spin Coupling (J-coupling): Provides information about the connectivity of atoms by revealing which nuclei are adjacent to one another.

    • 2D NMR techniques (e.g., COSY, HSQC, HMBC): Allow for the unambiguous assignment of signals and the determination of through-bond and through-space correlations between atoms.

Mass Spectrometry (MS):

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[15][16]

  • Principle: A sample is ionized, and the resulting ions are separated according to their m/z ratio and detected.

  • Information Gained:

    • Molecular Weight: High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with high accuracy, allowing for the determination of its elemental composition.

    • Fragmentation Patterns: The way a molecule breaks apart upon ionization can provide valuable clues about its structure and the presence of specific functional groups.

Infrared (IR) Spectroscopy:

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14][15]

  • Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.

  • Information Gained: The presence of characteristic absorption bands in an IR spectrum indicates the presence of specific functional groups (e.g., N-H, C=N, C-Cl).

Comparative Analysis of Structural Elucidation Techniques

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Infrared (IR) Spectroscopy
Primary Information 3D atomic arrangement, bond lengths, bond anglesConnectivity of atoms, chemical environmentMolecular weight, elemental composition, fragmentationPresence of functional groups
Sample Phase Solid (single crystal)SolutionSolid, liquid, or gasSolid, liquid, or gas
Sample Amount Micrograms to milligramsMilligramsNanograms to microgramsMilligrams
Resolution Atomic (high)[17]Atomic (moderate to high)Molecular (low)Functional group (low)
Key Advantage Unambiguous 3D structure determination[2]Provides information on structure in solution and dynamics[17]High sensitivity, elemental compositionRapid and non-destructive
Key Limitation Requires high-quality single crystals[1][3]Limited to smaller molecules for full assignment, lower resolution than SCXRD[9][18]Indirect structural informationLimited structural detail

Logical Framework for Comprehensive Structure Confirmation

Structure_Confirmation Synthesis Synthesized Compound (4,5-dichloro-2-phenyl-1H-imidazole) MS Mass Spectrometry (MS) Synthesis->MS IR Infrared (IR) Spectroscopy Synthesis->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR SCXRD Single-Crystal X-ray Diffraction (SCXRD) Synthesis->SCXRD Confirmation Definitive Structure Confirmation MS->Confirmation Molecular Formula IR->Confirmation Functional Groups NMR->Confirmation Connectivity SCXRD->Confirmation 3D Structure

Caption: Interplay of analytical techniques for robust structure confirmation.

Conclusion: An Integrated Approach to Structure Elucidation

For the definitive structure confirmation of 4,5-dichloro-2-phenyl-1H-imidazole, single-crystal X-ray diffraction is the unparalleled gold standard, providing an unambiguous three-dimensional map of the molecule. However, a comprehensive and robust structural characterization relies on an integrated approach. NMR spectroscopy provides invaluable information about the molecule's structure and connectivity in solution, which is often more relevant to its biological activity. Mass spectrometry confirms the molecular weight and elemental composition, while IR spectroscopy offers a quick and straightforward method to verify the presence of key functional groups.

By synergistically employing these techniques, researchers can build a self-validating and irrefutable body of evidence to confirm the structure of novel compounds, a critical step in advancing drug discovery and development.

References

  • Metherall, J., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton.
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  • Zhang, Y., et al. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Publications.
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  • Unknown Author. (n.d.). Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. Chemistry LibreTexts.
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  • Kumar, D., et al. (2010). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica.
  • Sharma, D. K., et al. (2016). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE OF 2-(4-(BENZYLOXY) PHENYL)-4, 5- DIPHENYL-1H-IMIDAZOLE. Rasayan Journal of Chemistry.
  • Goud, S. T., et al. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Letters in Applied NanoBioScience.
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A Comparative Study of 4,5-dichloro-2-phenyl-1H-imidazole and its Bromo- and Fluoro-Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the imidazole scaffold stands as a cornerstone of pharmacologically active molecules.[1][2][3][4] Its inherent versatility allows for a multitude of substitutions, enabling fine-tuning of its physicochemical and biological properties. Among these modifications, halogenation has emerged as a powerful strategy to modulate parameters such as lipophilicity, metabolic stability, and target engagement.[5][6][7] This guide provides a comprehensive comparative analysis of 4,5-dichloro-2-phenyl-1H-imidazole and its corresponding bromo- and fluoro-analogs, offering insights into their synthesis, physicochemical characteristics, and potential biological activities to aid researchers in their quest for novel therapeutics.

Synthetic Strategies: Accessing the Halogenated Scaffolds

The synthesis of 2,4,5-trisubstituted imidazoles is a well-established field, with several named reactions providing efficient routes to this privileged scaffold.[8] The most common approach involves a one-pot, three-component reaction, often referred to as the Radziszewski or Debus synthesis.[9][10] This methodology typically utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an ammonium salt.

For the synthesis of the target 4,5-dihalo-2-phenyl-1H-imidazoles, a plausible and efficient strategy involves the condensation of the appropriately halogenated 1,2-dicarbonyl compound with benzaldehyde and an ammonia source.

Proposed Synthetic Workflow:

cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Benzaldehyde Benzaldehyde One-Pot Condensation One-Pot Three-Component Reaction (e.g., Radziszewski Synthesis) Benzaldehyde->One-Pot Condensation Halogenated Benzil Analog Halogenated 1,2-Diketone (e.g., Dihalobenzil) Halogenated Benzil Analog->One-Pot Condensation Ammonia Source Ammonium Acetate Ammonia Source->One-Pot Condensation Target Imidazole 4,5-Dihalo-2-phenyl-1H-imidazole One-Pot Condensation->Target Imidazole

Caption: Proposed synthetic workflow for 4,5-dihalo-2-phenyl-1H-imidazoles.

Experimental Protocol: General Procedure for the Synthesis of 4,5-Dihalo-2-phenyl-1H-imidazoles
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the appropriate 1,2-dihalo-1,2-diphenylethane-1,2-dione (dihalobenzil) (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (10.0 eq) in glacial acetic acid.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Neutralize the mixture with a saturated solution of sodium bicarbonate until a precipitate is formed.

  • Purification: Filter the crude product, wash with cold water, and dry under vacuum. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to afford the pure 4,5-dihalo-2-phenyl-1H-imidazole.

  • Characterization: Confirm the structure of the synthesized compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Physicochemical Properties: The Influence of Halogen Substitution

The nature of the halogen atom at the 4 and 5 positions of the imidazole ring significantly influences the molecule's physicochemical properties. These properties, in turn, dictate the compound's pharmacokinetic and pharmacodynamic behavior.

PropertyFluoro-analogChloro-analogBromo-analogRationale
Molecular Weight LowestIntermediateHighestIncreases with the atomic mass of the halogen.
Lipophilicity (LogP) LowerHigherHighestLipophilicity generally increases with the size and polarizability of the halogen atom.[6]
pKa (Imidazolic NH) LowestIntermediateHighestThe electron-withdrawing nature of the halogens decreases the basicity of the imidazole ring. Fluorine is the most electronegative, leading to the lowest pKa.
Hydrogen Bond Donating Capacity StrongestIntermediateWeakestThe acidity of the N-H proton is influenced by the inductive effect of the halogens. A more acidic proton is a better hydrogen bond donor.
Halogen Bonding Potential WeakestIntermediateStrongestThe ability to form halogen bonds increases with the polarizability of the halogen (I > Br > Cl > F).[11][12]

Note: The values in the table represent relative trends. Actual experimental values may vary depending on the specific conditions.

Comparative Biological Activities: A Landscape of Therapeutic Potential

Halogenated imidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antifungal, and enzyme inhibitory effects.[3][11][13][14] The choice of halogen can profoundly impact the potency and selectivity of these compounds.

Anticancer Activity

Derivatives of 4,5-dichloro-1H-imidazole have been investigated as ligands for Ag(I) N-heterocyclic carbene complexes, which have demonstrated anticancer activity against human cancer cell lines.[15] The introduction of different halogens can modulate the lipophilicity of the molecule, potentially enhancing cell membrane permeability and accumulation within cancer cells.[6] Furthermore, halogenated imidazoles have been shown to inhibit key cellular processes like transcription elongation, contributing to their antiproliferative effects.[14] Fluorinated imidazole derivatives, for instance, have shown promise as inhibitors of liver cancer cell proliferation by inducing DNA damage.[16]

Antifungal Activity

Imidazole-based compounds are a well-established class of antifungal agents.[7][13] Their mechanism of action often involves the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis in fungi.[13] Halogenation can enhance the binding affinity of these compounds to the enzyme's active site. Structure-activity relationship (SAR) studies have indicated that the nature and position of the halogen substituent can significantly influence the antifungal potency.[17]

Enzyme Inhibition: A Case Study on Kinase Inhibition

Many imidazole derivatives are known to be potent enzyme inhibitors.[1][18] To illustrate a comparative experimental approach, a general protocol for assessing the inhibitory activity of the halogenated analogs against a model protein kinase is provided below.

  • Compound Preparation: Prepare stock solutions of the fluoro-, chloro-, and bromo-analogs in 100% DMSO. Create a dilution series for each compound to determine the IC₅₀ value.

  • Assay Setup: In a 96-well plate, add the kinase enzyme, a fluorescently labeled substrate peptide, and the test compound at various concentrations. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as luminescence-based assays (e.g., Kinase-Glo®) or fluorescence polarization.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[1]

Workflow for Comparative Enzyme Inhibition Study

cluster_0 Compound Preparation cluster_1 Kinase Assay cluster_2 Data Analysis Fluoro-analog Fluoro-analog Dilution Serial Dilution in DMSO Fluoro-analog->Dilution Chloro-analog Chloro-analog Chloro-analog->Dilution Bromo-analog Bromo-analog Bromo-analog->Dilution Assay Plate 96-well Plate Setup (Enzyme, Substrate, Compound) Dilution->Assay Plate Reaction Add ATP & Incubate Assay Plate->Reaction Detection Measure Phosphorylation Reaction->Detection Inhibition Curve Plot % Inhibition vs. [Compound] Detection->Inhibition Curve IC50 Calculate IC₅₀ Values Inhibition Curve->IC50

Caption: Workflow for a comparative enzyme inhibition study.

Conclusion

The comparative analysis of 4,5-dichloro-2-phenyl-1H-imidazole and its bromo- and fluoro-analogs reveals the profound impact of halogen substitution on the physicochemical and biological properties of this important scaffold. The choice of halogen allows for the systematic modulation of lipophilicity, electronic character, and intermolecular interactions, providing a powerful tool for optimizing drug candidates. The synthetic accessibility of these compounds, coupled with their diverse biological activities, underscores their potential in the development of novel therapeutics. This guide provides a foundational framework for researchers to explore the rich chemical space of halogenated phenylimidazoles and to rationally design next-generation inhibitors for a variety of biological targets.

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A Comparative Guide to the Biological Activity of Chlorinated vs. Non-Chlorinated 2-Phenyl-1H-Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazole Scaffold and the Strategic Role of Chlorination

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a cornerstone pharmacophore in medicinal chemistry.[1][2] Its prevalence in essential biological molecules like the amino acid histidine and purines underscores its fundamental role in nature.[3] This unique structure allows for diverse molecular interactions, including hydrogen bonding and π-π stacking, making it a privileged scaffold for designing therapeutic agents with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][4]

The strategic modification of this core structure is a key focus of drug development. One of the most effective strategies for enhancing biological potency is halogenation, particularly chlorination. The introduction of a chlorine atom to the 2-phenyl-1H-imidazole scaffold is not a trivial substitution. Chlorine, being an electron-withdrawing group, fundamentally alters the molecule's physicochemical properties. This can lead to:

  • Enhanced Lipophilicity: Facilitating improved passage through biological membranes to reach intracellular targets.

  • Altered Electronic Distribution: Modifying the molecule's ability to interact with specific residues within a target enzyme or receptor active site.

  • Metabolic Stability: Blocking sites susceptible to metabolic degradation, thereby increasing the compound's half-life.

This guide provides a comparative analysis of chlorinated versus non-chlorinated 2-phenyl-1H-imidazole derivatives, synthesizing experimental data to elucidate the impact of chlorination on their anticancer, antimicrobial, and anti-inflammatory activities.

Part 1: Comparative Anticancer Activity

The search for novel anticancer agents is relentless, with a focus on compounds that can selectively target cancer cells while minimizing toxicity.[5] Imidazole derivatives have emerged as promising candidates, acting through various mechanisms, including the inhibition of crucial cell signaling kinases.[5][6]

The Rationale for Chlorination in Anticancer Drug Design

The addition of chlorine atoms to the phenyl ring of the 2-phenyl-1H-imidazole scaffold has been shown to significantly enhance cytotoxic potency. This is often attributed to the formation of specific halogen bonds and improved hydrophobic interactions within the target protein's binding pocket. Electron-withdrawing groups can increase the potency of kinase inhibitors, and chloro-substituted imidazoles have demonstrated high potential against key cell cycle checkpoint kinases like CHK-1.[3][5]

Experimental Data: In Vitro Cytotoxicity

The following table summarizes representative data comparing the in vitro anticancer activity of chlorinated and non-chlorinated imidazole derivatives against various human cancer cell lines. Activity is typically measured by the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency.

Compound TypeDerivative ExampleCancer Cell LineIC50 (µM)Reference
Non-Chlorinated Unsubstituted Benzimidazole-QuinoloneCHK-1 (Kinase Assay)0.73[5]
Chlorinated Chloro -substituted BenzimidazoleCHK-1 (Kinase Assay)0.00032 [5]
Non-Chlorinated 2-phenyl-1H-benzimidazoleN/AWeaker Activity[7]
Chlorinated (E)-N-(...)-(3,5-dichloro -4-methoxyphenyl)...MCF-7 (Breast)3.02 [8]
Chlorinated 7-Chloro quinolinehydrazone (23)SR (Leukemia)Sub-µM (0.12) [9]

Analysis: The data clearly demonstrates a significant increase in anticancer potency upon chlorination. The chloro-substituted benzimidazole shows a more than 2000-fold increase in activity against the CHK-1 kinase compared to its non-chlorinated counterpart.[5] Similarly, dichloro-substitution leads to potent activity against the MCF-7 breast cancer cell line.[8] This underscores the strategic importance of halogenation in optimizing the anticancer efficacy of the imidazole scaffold.

Part 2: Comparative Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a critical global health threat, demanding the development of new antimicrobial agents.[10] Imidazole derivatives, particularly the "azole" class of antifungals, are well-established in this field.[11] Their mechanism often involves the inhibition of key microbial enzymes, such as lanosterol 14α-demethylase in fungi, which is crucial for cell membrane synthesis.[1]

Structure-Activity Relationship (SAR) in Antimicrobial Imidazoles

In the context of antimicrobial activity, structure-activity relationship (SAR) studies have revealed that the presence of electron-withdrawing groups on the phenyl ring, such as chlorine, is a significant factor for enhancing potency.[12] This modification can improve the compound's binding affinity to the target enzyme and its ability to penetrate the microbial cell wall.

Experimental Data: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the gold standard for measuring antimicrobial potency, defined as the lowest concentration of a compound that inhibits the visible growth of a microorganism.[13][14]

Compound TypeDerivative ExampleMicroorganismMIC (µg/mL)Reference
Non-Chlorinated 2-phenyl-1H-imidazoleCandida albicans>100[15]
Non-Chlorinated 2-phenyl-1H-benzimidazoleCandida albicans>1024[7]
Chlorinated 2-(4-chloro phenyl)-4,5-diphenyl-1H-imidazole derivativesVarious Bacteria/FungiModerate to Good[16]
Chlorinated 5,6-dichloro -2-(4-nitrophenyl)benzimidazoleVarious RNA/DNA VirusesHigh Activity[17]
Chlorinated 2-(2,4,5-triphenyl-imidazol-1-yl)-thiazole with chloro -phenylCandida strainsPotent Activity[12][18]

Analysis: While direct MIC comparisons for identical chlorinated and non-chlorinated pairs are not always available in a single study, the broader literature indicates a clear trend. Non-chlorinated parent compounds often show weak or no activity.[7][15] In contrast, various chlorinated derivatives are consistently reported as having "moderate to good" or "high" antimicrobial and antiviral activity.[16][17] Studies focusing on SAR explicitly note that electron-withdrawing groups, including halogens, are key for potent activity.[12]

Part 3: Comparative Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Imidazole-based compounds exert anti-inflammatory effects through multiple mechanisms, most notably by inhibiting cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis, and by modulating pro-inflammatory signaling pathways like NF-κB.[3][19][20]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[21] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Pro-inflammatory stimuli trigger a kinase cascade that activates the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of hundreds of inflammatory genes.[22][23] Imidazole derivatives can intervene at various points in this pathway, serving as potent inhibitors.

NF_kB_Pathway cluster_stimuli Stimuli Stimuli Receptor Cell Surface Receptor Stimuli->Receptor 1. Binding IKK IKK Complex (IKKα/β/γ) Receptor->IKK 2. Activation IkB_NFkB IκBα-NF-κB Complex (Inactive) IKK->IkB_NFkB 3. Phosphorylation of IκBα NFkB NF-κB (p50/p65) (Active) Proteasome Proteasome IkB_NFkB->Proteasome 4. IκBα Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus 6. Nuclear Translocation Proteasome->NFkB 5. Release of NF-κB Transcription Transcription of Pro-inflammatory Genes (COX-2, Cytokines) Nucleus->Transcription 7. Gene Activation Inhibitor Chlorinated 2-Phenyl-Imidazole Derivative Inhibitor->IKK Inhibition MTT_Workflow start Start seed_cells 1. Seed Cells (e.g., 1x10⁴ cells/well) in 96-well plate start->seed_cells incubate_adhesion 2. Incubate (24h) Allow cells to adhere seed_cells->incubate_adhesion add_compounds 3. Add Test Compounds (Chlorinated & Non-chlorinated Imidazoles) + Controls incubate_adhesion->add_compounds incubate_treatment 4. Incubate (24-72h) Exposure to compounds add_compounds->incubate_treatment add_mtt 5. Add MTT Reagent (e.g., 0.5 mg/mL final conc.) incubate_treatment->add_mtt incubate_formazan 6. Incubate (2-4h) Allow formazan crystal formation add_mtt->incubate_formazan solubilize 7. Add Solubilization Solution (e.g., DMSO or SDS) incubate_formazan->solubilize read_absorbance 8. Read Absorbance (570 nm) on Plate Reader solubilize->read_absorbance analyze 9. Analyze Data Calculate % Viability & IC50 values read_absorbance->analyze end End analyze->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment. [24]2. Compound Preparation: Prepare serial dilutions of the chlorinated and non-chlorinated test compounds in culture medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂. [25]5. MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. [25][26]6. Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope. [25][26]7. Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals. [25]Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes to ensure complete dissolution. [25][27]8. Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). [25][27]A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism. [10][28]It involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. [10][29] Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of each test compound. Perform two-fold serial dilutions in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). [10][13]The final volume in each well should be 50-100 µL.

  • Inoculum Preparation: Prepare a standardized microbial inoculum. From a fresh culture, suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). [10]Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. [10][13]3. Inoculation: Add the standardized inoculum to each well containing the test compound. Include a positive control (inoculum with no compound) and a negative/sterility control (broth medium only). [10]4. Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours (for most bacteria) or 24-48 hours (for fungi). [10][13][29]5. MIC Determination: After incubation, visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed. [13][14]This can also be determined by measuring the optical density (OD600) with a plate reader. [29]

Conclusion and Future Outlook

For researchers and drug development professionals, these findings highlight the importance of pursuing halogenated imidazole derivatives as promising lead compounds. Future work should focus on synthesizing novel chlorinated analogs and conducting comprehensive in vivo studies to evaluate their efficacy, pharmacokinetic profiles, and safety. The continued exploration of this chemical space holds significant promise for the development of next-generation therapeutics to combat a range of critical diseases.

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A Technical Guide to the Comparative Reactivity of 4,5-Dichloro- vs. 2,4-Dichloro-Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, functionalized imidazoles are privileged scaffolds, forming the core of numerous pharmaceuticals and advanced materials.[1] The strategic introduction of halogen atoms, particularly chlorine, profoundly alters the electronic and steric properties of the imidazole ring, serving as a versatile handle for further synthetic transformations. This guide provides an in-depth comparison of the reactivity of two common dichloroimidazole isomers: the symmetric 4,5-dichloro-1H-imidazole and the asymmetric 2,4-dichloro-1H-imidazole.

While direct, side-by-side comparative studies are sparse in the literature, a robust understanding of their reactivity can be constructed from fundamental principles of physical organic chemistry, supported by extensive data from analogous heterocyclic systems. This guide will dissect the electronic and steric profiles of these isomers to predict their behavior in key synthetic reactions, offering field-proven insights for synthetic planning and troubleshooting.

The Electronic and Steric Landscape: A Tale of Two Isomers

The reactivity of a substituted imidazole is dictated by the interplay of electron distribution and steric accessibility at each ring position. The placement of two powerfully electron-withdrawing chlorine atoms creates a significantly electron-deficient (electrophilic) ring in both isomers compared to the parent imidazole, yet their positional differences lead to distinct chemical personalities.

Electronic Effects: Chlorine atoms exert a strong electron-withdrawing inductive effect (also known as a field effect) and a weaker, often competing, electron-donating resonance effect.[2][3] For imidazoles, the net effect is strong deactivation of the ring towards electrophilic attack and, crucially, strong activation towards nucleophilic aromatic substitution (SNAr).[4][5]

  • 4,5-Dichloroimidazole: This isomer possesses C2v symmetry. The two chlorine atoms are electronically equivalent, leading to a symmetrical distribution of electron density. The C2 position, flanked by two nitrogen atoms, remains the most electron-deficient carbon and a potential site for certain reactions, while the C4 and C5 positions are highly activated for nucleophilic attack.

  • 2,4-Dichloroimidazole: This asymmetric isomer presents a more complex electronic profile. The chlorine at C2 is positioned between two electronegative nitrogen atoms, while the C4 chlorine is adjacent to only one. This differential placement results in a non-uniform distribution of electron density and distinct reactivity at each chlorinated carbon.

Caption: Inductive electron withdrawal (-I) by chlorine atoms in the dichloroimidazole isomers.

Steric Effects: Steric hindrance is a critical determinant of regioselectivity, especially in the asymmetric 2,4-dichloro isomer.[6]

  • 4,5-Dichloroimidazole: The C2 position is relatively unhindered, flanked by N-H and N. The C4 and C5 positions are sterically accessible to a wide range of nucleophiles.

  • 2,4-Dichloroimidazole: The environment around the ring is highly varied. The C2 position is sterically shielded by the adjacent chlorine atom at C4. The C5 position is the most accessible for electrophilic attack or deprotonation. The C4 position is less hindered than C2, making it a more likely target for substitution reactions.[7]

Comparative Reactivity in Key Transformations

The structural differences outlined above translate directly into distinct reactivity profiles, particularly in nucleophilic and electrophilic substitution reactions.

A. Nucleophilic Aromatic Substitution (SNAr)

SNAr is arguably the most valuable transformation for these building blocks. The reaction proceeds via a negatively charged Meisenheimer intermediate, and its rate is enhanced by the electron-withdrawing chlorine atoms that stabilize this intermediate.

4,5-Dichloroimidazole: In this symmetric molecule, the C4 and C5 positions are chemically equivalent. Monosubstitution occurs readily, but the introduction of the first nucleophile can influence the reactivity of the remaining chlorine. A significant practical consideration is the acidity of the N-H proton. Under basic conditions, deprotonation forms the imidazolate anion. This negatively charged species is electron-rich and thus highly deactivated towards further nucleophilic attack, potentially halting the reaction.[8] This issue is commonly circumvented by using an N-protected starting material, such as 4,5-dichloro-1-methylimidazole, which ensures the ring remains neutral and reactive.[8]

2,4-Dichloroimidazole: The Question of Regioselectivity This isomer presents two potential sites for SNAr: C2 and C4. Predicting the outcome requires a careful analysis of competing electronic and steric factors, drawing parallels with well-studied systems like dichloropyrimidines.[9][10] The reaction is expected to be highly regioselective, favoring substitution at the C4 position .

  • Electronic Preference: Nucleophilic attack at C4 generates a Meisenheimer intermediate where the negative charge is stabilized by both the adjacent C5-H and the para-nitrogen (N1). Attack at C2, while stabilized by two adjacent nitrogens, is often kinetically slower in related azine systems. Computational studies on 2,4-dichloroquinazolines, for instance, show that the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is significantly larger at the C4 position, marking it as the more electrophilic and kinetically favored site for nucleophilic attack.[11][12]

  • Steric Hindrance: The C4 position is sterically more accessible than the C2 position, which is buttressed by the C=N double bond and the adjacent N-H group. This further directs incoming nucleophiles to the C4 site.

G cluster_path1 Path A: Attack at C4 (Favored) cluster_path2 Path B: Attack at C2 (Disfavored) start 2,4-Dichloro-1H-imidazole + Nu⁻ ts1 Transition State 1 (Lower Energy) start->ts1 Kinetically Favored ts2 Transition State 2 (Higher Energy) start->ts2 Sterically Hindered Kinetically Disfavored meisenheimer1 Meisenheimer Intermediate (Charge at C5/N1) ts1->meisenheimer1 product1 4-Substituted-2-chloro-imidazole (Major Product) meisenheimer1->product1 Loss of Cl⁻ meisenheimer2 Meisenheimer Intermediate (Charge at N1/N3) ts2->meisenheimer2 product2 2-Substituted-4-chloro-imidazole (Minor Product) meisenheimer2->product2 Loss of Cl⁻

Caption: Competing SNAr pathways for 2,4-dichloro-1H-imidazole.

Feature4,5-Dichloro-1H-imidazole2,4-Dichloro-1H-imidazole
SNAr Reactivity HighHigh
Reactive Sites C4 and C5 (equivalent)C4 and C2
Major Product 4-Substituted-5-chloro-imidazole4-Substituted-2-chloro-imidazole
Key Consideration N-H deprotonation under basic conditions deactivates the ring.[8]High regioselectivity for C4 is expected.[11]
B. Electrophilic Substitution

The powerful electron-withdrawing nature of the two chlorine atoms renders both isomers highly unreactive towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions).[5][13] Standard electrophilic substitution conditions are unlikely to yield any product. Forced conditions would be required, and the reaction would proceed at the least deactivated position.

  • 4,5-Dichloroimidazole: The C2 position is the only available site. While deactivated, it is the most likely position for an electrophile to attack if the reaction can be forced.

  • 2,4-Dichloroimidazole: The C5 position is the most electron-rich and sterically accessible carbon, making it the only plausible site for electrophilic attack.

Feature4,5-Dichloro-1H-imidazole2,4-Dichloro-1H-imidazole
Electrophilic Substitution Reactivity Very Low (Highly Deactivated)Very Low (Highly Deactivated)
Predicted Site of Attack C2C5
C. N-H Acidity and Deprotonation

The electron-withdrawing chlorine atoms increase the acidity of the N-H proton compared to unsubstituted imidazole (pKa ≈ 14.5).

  • Synthetic Implications: This enhanced acidity means that relatively mild bases can deprotonate these compounds. This is critical for N-alkylation and N-arylation reactions but, as noted earlier, is a liability in SNAr reactions conducted on the N-H form. For reactions like metal-catalyzed cross-coupling, which often require a base, controlling the site of reaction (C-Cl vs. N-H) is a key challenge.

Experimental Protocols: A Self-Validating Framework

The predictions above are grounded in established theory. The following protocols provide a framework for researchers to validate these principles and directly compare the reactivity of the two isomers in a laboratory setting.

Protocol 1: Comparative Nucleophilic Aromatic Substitution with a Thiol Nucleophile

This experiment directly compares the reactivity and regioselectivity of the two isomers under identical SNAr conditions.

Materials:

  • 4,5-Dichloro-1H-imidazole

  • 2,4-Dichloro-1H-imidazole

  • 4-Methoxythiophenol (nucleophile)

  • Potassium Carbonate (K₂CO₃, base)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate, Hexanes, Brine, Sodium Sulfate (for workup)

Procedure:

  • Reaction Setup: In two separate, oven-dried round-bottom flasks equipped with stir bars and nitrogen inlets, prepare the following:

    • Flask A: 4,5-Dichloro-1H-imidazole (1.0 mmol), 4-methoxythiophenol (1.1 mmol), and K₂CO₃ (2.5 mmol) in 5 mL of anhydrous DMF.

    • Flask B: 2,4-Dichloro-1H-imidazole (1.0 mmol), 4-methoxythiophenol (1.1 mmol), and K₂CO₃ (2.5 mmol) in 5 mL of anhydrous DMF.

  • Reaction: Stir both mixtures at 80 °C. Monitor the reactions by Thin Layer Chromatography (TLC) every hour to observe the consumption of the starting material. Note: The reaction with the N-H imidazole may be slow due to deprotonation. A parallel experiment with N-methylated analogs would demonstrate the impact of N-protection.

  • Workup: After 4 hours (or upon completion), cool the reactions to room temperature. Dilute with 20 mL of ethyl acetate and wash with water (3 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude products by column chromatography.

    • Product A (from 4,5-dichloro): Characterize by ¹H NMR and Mass Spectrometry to confirm monosubstitution.

    • Product B (from 2,4-dichloro): Characterize by ¹H NMR. The key analysis will be to determine the regiochemistry. The proton at C5 will show a coupling to the N-H, and 2D NMR techniques (like NOESY or HMBC) can be used to confirm the connectivity and verify that substitution occurred at C4.[14]

Caption: Workflow for the comparative SNAr experiment.

Conclusion and Outlook

While structurally similar, 4,5-dichloro- and 2,4-dichloro-1H-imidazole exhibit distinct reactivity profiles governed by symmetry, electronics, and sterics.

  • 4,5-Dichloro-1H-imidazole is a symmetric, versatile building block for accessing 4,5-disubstituted imidazoles. Its primary synthetic challenge lies in managing the reactivity of the N-H proton, which often necessitates N-protection strategies for successful C-functionalization via SNAr.

  • 2,4-Dichloro-1H-imidazole is an asymmetric precursor whose reactivity is dominated by regioselectivity. Strong evidence from analogous heterocyclic systems suggests that SNAr reactions will occur preferentially at the more sterically accessible and electronically activated C4 position. Electrophilic attack, though difficult, is predicted to occur at the C5 position.

For the drug development professional and synthetic chemist, understanding these nuances is paramount. The choice between these isomers is not arbitrary but a strategic decision based on the desired substitution pattern. The principles and experimental frameworks provided in this guide offer a predictive and validated approach to incorporating these valuable scaffolds into complex molecular architectures.

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A Comparative Guide to the Efficacy of Chlorinated Phenyl-Imidazole Derivatives and Other Antifungal Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Antifungals

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents. Imidazole derivatives have long been a cornerstone of antifungal therapy, with a well-established mechanism of action.[1][2] The exploration of halogenated imidazole compounds, such as those containing chlorine, represents a promising avenue for the development of new and more potent antifungal drugs.

Mechanisms of Action: A Tale of Two Targets

The efficacy of any antimicrobial agent is intrinsically linked to its mechanism of action. Here, we compare the established mechanisms of our comparator drugs with the putative mechanism of imidazole derivatives.

Imidazole Derivatives: Disrupting Ergosterol Synthesis

Imidazole antifungals, including the subject class of chlorinated phenyl-imidazoles, primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase.[3][4] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane.[5][6] By disrupting ergosterol synthesis, these agents compromise the integrity and fluidity of the fungal cell membrane, leading to altered permeability, leakage of essential cellular contents, and ultimately, inhibition of fungal growth or cell death.[3][6] It is this targeted action on a fungal-specific pathway that forms the basis of their therapeutic effect.

dot

Lanosterol Lanosterol 14-alpha-demethylase 14-alpha-demethylase Lanosterol->14-alpha-demethylase Ergosterol Ergosterol 14-alpha-demethylase->Ergosterol Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Component of Imidazole_Antifungals Imidazole_Antifungals Imidazole_Antifungals->14-alpha-demethylase Inhibition Cell_Death Cell_Death Fungal_Cell_Membrane->Cell_Death Disruption leads to

Caption: Mechanism of Action of Imidazole Antifungals.

Fluconazole: A Triazole Targeting the Same Pathway

Fluconazole, a member of the triazole class of antifungals, shares a similar mechanism of action with imidazoles. It also inhibits the fungal cytochrome P450 enzyme 14α-demethylase, thereby blocking ergosterol synthesis.[5][7][8] The structural differences between triazoles and imidazoles can influence their spectrum of activity, potency, and side-effect profiles.

Amphotericin B: A Polyene that Binds Directly to Ergosterol

In contrast to the azoles, amphotericin B, a polyene antifungal, has a different and more direct mechanism. It binds directly to ergosterol in the fungal cell membrane, forming pores or channels.[9][10][11] This binding disrupts the membrane's integrity, leading to the leakage of intracellular ions and macromolecules, ultimately resulting in fungal cell death.[12][13] This direct interaction with a key membrane component makes it a potent but also potentially more toxic antifungal agent.

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cluster_membrane Fungal Cell Membrane Amphotericin_B Amphotericin_B Ergosterol Ergosterol Amphotericin_B->Ergosterol Binds to Pore_Formation Pore_Formation Ergosterol->Pore_Formation Leads to Fungal_Cell_Membrane Fungal_Cell_Membrane Ion_Leakage Ion_Leakage Pore_Formation->Ion_Leakage Cell_Death Cell_Death Ion_Leakage->Cell_Death

Caption: Mechanism of Action of Amphotericin B.

Comparative In Vitro Efficacy: A Look at the Data

Direct comparative studies of 4,5-dichloro-2-phenyl-1H-imidazole are lacking. However, research on related compounds provides valuable insights. One study noted that the replacement of an imidazole moiety with a 4,5-dichloro-1H-imidazole in a series of compounds led to a significant loss of antifungal activity, suggesting that the substitution pattern is a critical determinant of efficacy.[14]

Conversely, another study on chlorinated imidazole complexes found that 4,5-dichloro-imidazole (DCI) itself exhibited notable activity against Candida spp. and Aspergillus spp. Furthermore, its chromium and cobalt complexes demonstrated even greater potency, surpassing the standard antifungal drug ketoconazole. This suggests that the 4,5-dichloro-imidazole scaffold holds potential as an antifungal pharmacophore, though its efficacy is highly dependent on the overall molecular structure.

For a broader perspective, the following table presents a summary of Minimum Inhibitory Concentration (MIC) values for various imidazole derivatives against Candida albicans, a common fungal pathogen, in comparison to fluconazole and amphotericin B. It is crucial to note that these values are for different imidazole compounds and not for 4,5-dichloro-2-phenyl-1H-imidazole.

Antifungal AgentFungal StrainMIC (µg/mL)Reference(s)
Various Imidazole Derivatives
(2-methyl-1H-imidazol-1-yl)methanol (SAM3)Candida spp.200 (mean)[15][16]
1,1′-methanediylbis(1H-benzimidazole (AM5)Candida spp.312.5 (mean)[15][16]
(E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime (5j)Candida albicans0.0054 µmol/mL[17]
Comparator Agents
FluconazoleCandida albicans0.25 - 100[18][19]
Amphotericin BCandida albicans0.125 - 8[20]

Experimental Protocols: Assessing Antifungal Efficacy

The determination of in vitro antifungal efficacy relies on standardized methodologies. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these assays.[21][22][23][24]

Broth Microdilution Method (CLSI M27/M38)

This is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Methodology:

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared to a specific concentration (e.g., 0.5 to 2.5 x 10³ cells/mL).

  • Drug Dilution: A serial two-fold dilution of the antifungal agent is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The microtiter plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. For azoles, this is often a 50% reduction in growth (MIC-2), while for amphotericin B, it is typically complete inhibition (MIC-0).[25]

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cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Drug_Dilution Serial Drug Dilution Drug_Dilution->Inoculation Incubation Incubation (24-48h) Inoculation->Incubation MIC_Reading Visual or Spectrophotometric MIC Reading Incubation->MIC_Reading

Sources

A Comparative Guide to 4,5-dichloro-2-phenyl-1H-imidazole and 4,5-dibromo-2-phenyl-1H-imidazole in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the imidazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile platform for designing novel therapeutic agents.[1] The introduction of halogen substituents is a well-established strategy to modulate the physicochemical and pharmacological properties of lead compounds, influencing factors such as metabolic stability, lipophilicity, and target binding affinity. This guide provides an in-depth, objective comparison of two closely related halogenated phenylimidazoles: 4,5-dichloro-2-phenyl-1H-imidazole and 4,5-dibromo-2-phenyl-1H-imidazole, focusing on their potential in therapeutic applications. While direct comparative data is scarce, this analysis synthesizes existing experimental evidence for each compound and related structures to offer valuable insights for future research and development.

Introduction: The Significance of Halogenation in Imidazole-Based Drug Discovery

The imidazole ring is a fundamental component of numerous biologically active molecules, including naturally occurring compounds like histidine and purines, as well as a wide array of synthetic drugs.[1] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a privileged structure in drug design. Halogenation of the imidazole core or its substituents can profoundly impact a molecule's therapeutic potential. Chlorine and bromine, being electron-withdrawing and lipophilic, can enhance membrane permeability and introduce specific interactions with biological targets. The choice between a dichloro and a dibromo analog often involves a trade-off between steric bulk, electronic effects, and metabolic stability, necessitating a careful evaluation of their respective biological profiles.

Synthesis of 4,5-dihalo-2-phenyl-1H-imidazoles

The synthesis of 2,4,5-trisubstituted imidazoles is well-documented, with the Radziszewski reaction and its modifications being a common approach. For the specific synthesis of 4,5-dihalo-2-phenyl-1H-imidazoles, a plausible and efficient route involves the condensation of benzaldehyde, a dihalogenated 1,2-dione, and a source of ammonia.

Proposed Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway applicable to both target compounds.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product Benzaldehyde Benzaldehyde Reaction One-Pot Condensation Benzaldehyde->Reaction Dihaloethanedione 1,2-Dihalo-1,2-ethanedione (e.g., Dichloro- or Dibromo-) Dihaloethanedione->Reaction AmmoniumAcetate Ammonium Acetate (Ammonia Source) AmmoniumAcetate->Reaction Solvent Solvent (e.g., Glacial Acetic Acid) Solvent->Reaction in Heat Heat (Reflux) Heat->Reaction with Product 4,5-Dihalo-2-phenyl-1H-imidazole Reaction->Product

Caption: Generalized one-pot synthesis of 4,5-dihalo-2-phenyl-1H-imidazoles.

Detailed Experimental Protocol: Synthesis of 4,5-dichloro-2-phenyl-1H-imidazole

This protocol is adapted from established methods for synthesizing substituted imidazoles.

Materials:

  • Benzaldehyde

  • 1,2-Dichloro-1,2-ethanedione (or a suitable precursor)

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of benzaldehyde and 1,2-dichloro-1,2-ethanedione in glacial acetic acid.

  • Add a three to four-fold molar excess of ammonium acetate to the solution.

  • Heat the reaction mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and then pour it into ice-cold water.

  • Neutralize the solution with a saturated solution of sodium bicarbonate to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 4,5-dichloro-2-phenyl-1H-imidazole.

Comparative Biological Activities and Therapeutic Potential

A direct comparison of the therapeutic applications of 4,5-dichloro-2-phenyl-1H-imidazole and 4,5-dibromo-2-phenyl-1H-imidazole is hampered by the limited availability of biological data for the latter. However, by examining the reported activities of the dichloro-analog and drawing inferences from related bromo-substituted imidazoles, we can construct a preliminary assessment.

Anticancer Activity

4,5-dichloro-2-phenyl-1H-imidazole:

Research has primarily focused on the anticancer potential of metal complexes derived from 4,5-dichloro-1H-imidazole. A notable study investigated the in vitro cytotoxicity of a series of silver(I) N-heterocyclic carbene (NHC) complexes derived from N-alkylated 4,5-dichloro-1H-imidazole.[2][3] These silver complexes demonstrated significant activity against ovarian (OVCAR-3) and breast (MB157) cancer cell lines, with IC50 values in the low micromolar range.[2] Interestingly, the study reported that the imidazolium salt precursors, which are derivatives of 4,5-dichloro-1H-imidazole, showed no activity against the tested cancer cell lines.[2] This suggests that the 4,5-dichloro-imidazole scaffold in this context may function as a carrier for the active silver center rather than possessing intrinsic anticancer properties.

Compound ClassCancer Cell LineIC50 (µM)Reference
Ag(I) NHC Complexes of 4,5-dichloro-1H-imidazole derivativesOVCAR-3 (ovarian)~10-20[2]
MB157 (breast)~10[2]
Hela (cervical)>100[2]
4,5-dichloro-1H-imidazolium salt precursorsOVCAR-3, MB157, HelaNo activity reported[2]

4,5-dibromo-2-phenyl-1H-imidazole:

To date, there is a lack of published experimental data on the anticancer activity of 4,5-dibromo-2-phenyl-1H-imidazole. However, studies on other bromo-substituted imidazole derivatives suggest that this class of compounds holds therapeutic promise. For instance, certain 2-(bromophenyl)-4,5-diphenyl-1H-imidazole derivatives have shown significant anticonvulsant activity, with the bromo-substitution being crucial for the observed effect.[4] While not directly related to cancer, this highlights the potential of brominated imidazoles to exhibit potent biological activities.

Antimicrobial Activity

While specific data for the two target compounds is limited, the broader class of halogenated imidazoles has been extensively studied for antimicrobial properties.

General Trends for Halogenated Imidazoles:

  • Antifungal Activity: The imidazole core is central to the mechanism of action of azole antifungals, which inhibit the biosynthesis of ergosterol, a key component of the fungal cell membrane. Halogenation can enhance the antifungal potency of imidazole derivatives.

  • Antibacterial Activity: Various substituted phenylimidazoles have demonstrated activity against both Gram-positive and Gram-negative bacteria. The nature and position of the halogen substituent on the phenyl ring can significantly influence the antibacterial spectrum and potency. For example, some chloro-substituted phenylimidazole derivatives have shown moderate to good activity against Staphylococcus aureus and Escherichia coli.[5]

The larger atomic radius and greater polarizability of bromine compared to chlorine in 4,5-dibromo-2-phenyl-1H-imidazole could potentially lead to altered membrane interactions and target binding, which may translate to a different antimicrobial profile compared to its dichloro counterpart. However, without experimental data, this remains speculative.

Experimental Protocols for Biological Evaluation

To facilitate a direct comparison, the following protocols are proposed for the parallel evaluation of 4,5-dichloro-2-phenyl-1H-imidazole and 4,5-dibromo-2-phenyl-1H-imidazole.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is designed to assess the cytotoxicity of the compounds against a panel of human cancer cell lines.

MTT_Assay_Workflow cluster_setup Cell Culture and Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellLines Select Cancer Cell Lines (e.g., MCF-7, A549, HCT116) SeedCells Seed cells in 96-well plates (5,000-10,000 cells/well) CellLines->SeedCells Incubate1 Incubate for 24h (37°C, 5% CO2) SeedCells->Incubate1 TreatCells Add compounds to wells Incubate1->TreatCells PrepareCompounds Prepare serial dilutions of Dichloro- and Dibromo-compounds PrepareCompounds->TreatCells Incubate2 Incubate for 48-72h TreatCells->Incubate2 AddMTT Add MTT reagent to each well Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 AddSolubilizer Add solubilization solution (e.g., DMSO) Incubate3->AddSolubilizer ReadAbsorbance Measure absorbance at 570 nm AddSolubilizer->ReadAbsorbance CalculateViability Calculate % cell viability ReadAbsorbance->CalculateViability DetermineIC50 Determine IC50 values CalculateViability->DetermineIC50

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of the compounds against various microbial strains.

Procedure:

  • Prepare a stock solution of each compound in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria, 35°C for 48h for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Discussion and Future Perspectives

The available evidence suggests that while the 4,5-dichloro-imidazole scaffold can be a useful component in the design of active metal-based anticancer drugs, the parent compound itself may lack intrinsic cytotoxicity. The therapeutic potential of 4,5-dibromo-2-phenyl-1H-imidazole remains unexplored, representing a significant knowledge gap.

Future research should prioritize the direct comparative evaluation of these two compounds across a range of biological assays. Key areas of investigation should include:

  • Broad-spectrum anticancer screening: Evaluating both compounds against a diverse panel of cancer cell lines to identify any potential selective cytotoxicity.

  • Comprehensive antimicrobial testing: Assessing their activity against a wide range of bacterial and fungal pathogens, including drug-resistant strains.

  • Mechanism of action studies: For any observed biological activity, elucidating the underlying molecular mechanisms will be crucial for further development.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing a broader range of 4,5-dihalo-2-phenyl-1H-imidazoles with different halogen combinations (e.g., fluoro, iodo) would provide a more complete understanding of the role of halogenation in modulating activity.

Conclusion

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